molecular formula C10H15BBrNO3 B2354729 3-Morpholinophenylboronic acid hydrobromide CAS No. 2096329-71-2

3-Morpholinophenylboronic acid hydrobromide

Cat. No.: B2354729
CAS No.: 2096329-71-2
M. Wt: 287.95
InChI Key: BXKANEVQSXHKPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Morpholinophenylboronic acid hydrobromide is a useful research compound. Its molecular formula is C10H15BBrNO3 and its molecular weight is 287.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-morpholin-4-ylphenyl)boronic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO3.BrH/c13-11(14)9-2-1-3-10(8-9)12-4-6-15-7-5-12;/h1-3,8,13-14H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKANEVQSXHKPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N2CCOCC2)(O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BBrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Morpholinophenylboronic acid hydrobromide chemical structure

[1][2]

Executive Summary

3-Morpholinophenylboronic acid hydrobromide (CAS: 2096329-71-2) is a specialized organoboron building block used primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1][2] Distinguished by the presence of a morpholine moiety—a privileged pharmacophore in medicinal chemistry—this reagent is critical for introducing solubility and metabolic stability into drug candidates, particularly kinase inhibitors (e.g., PI3K/mTOR pathways).

This guide provides a rigorous technical analysis of the compound's physiochemical properties, a self-validating protocol for its application in catalysis, and expert insights into handling its hydrobromide salt form to maximize experimental reproducibility.[2]

Part 1: Structural Characterization & Physiochemical Properties[1][2]

Chemical Identity

The hydrobromide salt form offers superior crystallinity and oxidative stability compared to the free amine/acid, retarding the formation of boroxines (anhydrides) and N-oxide degradation products during storage.

PropertyData
IUPAC Name [3-(Morpholin-4-yl)phenyl]boronic acid hydrobromide
CAS Number 2096329-71-2 (HBr salt); 863377-22-4 (Free acid)
Molecular Formula C₁₀H₁₄BNO₃[1][2][3][] · HBr
Molecular Weight 287.95 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH, Water (warm); Insoluble in Hexanes, Et₂O
Acidity Acidic in aqueous solution (due to HBr); requires neutralization in coupling
Structural Visualization

The following diagram illustrates the connectivity and the specific protonation site that characterizes the hydrobromide salt.

ChemicalStructurecluster_03-Morpholinophenylboronic Acid HBrPhenylPhenyl RingBoronicBoronic Acid-B(OH)2(Pos 1)Phenyl->BoronicC-B BondMorpholineMorpholine Ring(Pos 3)Protonated Amine (NH+)Phenyl->MorpholineC-N BondCounterionBr- CounterionMorpholine->CounterionIonic Interaction

Figure 1: Structural connectivity of the HBr salt.[1][2] The morpholine nitrogen is protonated, stabilizing the molecule against oxidation.

Part 2: Synthetic Utility & Mechanism[1][2]

The Suzuki-Miyaura Application

The primary utility of this reagent is in Palladium-catalyzed C-C bond formation.[1][2][5][6] The morpholine group is often introduced late-stage to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of lipophilic aryl halides.

Mechanism Specifics:

  • Oxidative Addition: Pd(0) inserts into the aryl halide bond.[2][5][7]

  • Activation (Critical Step for Salts): Unlike neutral boronic acids, the HBr salt must first be neutralized by the base to release the free boronic acid, which then forms the reactive boronate species [Ar-B(OH)3]-.

  • Transmetallation: Transfer of the aryl group to the Palladium center.[2]

  • Reductive Elimination: Formation of the biaryl product.[2]

Mechanistic Workflow

SuzukiCycleStartReagent:3-Morpholinophenylboronic acid HBrBaseStepBase Neutralization(Requires Extra Eq. of Base)Start->BaseStep -HBrActiveSpeciesActivated Boronate[Ar-B(OH)3]-BaseStep->ActiveSpecies +OH-TransMetTransmetallationActiveSpecies->TransMetPd0Pd(0) CatalystOxAddOxidative Addition(Ar-Pd-X)Pd0->OxAdd + Aryl HalideOxAdd->TransMet + Activated BoronateRedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0 Cycle Regenerates

Figure 2: The catalytic cycle emphasizing the pre-neutralization requirement for the HBr salt form.

Part 3: Experimental Protocol (Self-Validating)

Stoichiometry Adjustment (The "Pro-Tip")

A common failure mode when switching from free acid to HBr salt is under-basification .[1][2]

  • Standard Suzuki: 2.0 equivalents of base (e.g., K₂CO₃).[2]

  • HBr Salt Protocol: 3.0 to 3.5 equivalents of base.[2]

    • Reasoning: 1.0 eq is consumed immediately to neutralize the HBr; the remaining 2.0+ eq are required to activate the boronic acid for transmetallation.[2]

Step-by-Step Coupling Procedure

Target: Synthesis of 3-(3-morpholinophenyl)pyridine (Model Reaction).

  • Preparation:

    • In a reaction vial, combine:

      • Aryl Halide (e.g., 3-bromopyridine): 1.0 mmol[1]

      • 3-Morpholinophenylboronic acid HBr : 1.2 mmol (345 mg)[1][2]

      • Pd(dppf)Cl₂[1][2] · DCM: 0.03 mmol (3 mol%)[1][2]

    • Note: The HBr salt is hygroscopic; weigh quickly or use a glovebox if high precision is needed.[2]

  • Solvent & Base Addition:

    • Add solvent: 1,4-Dioxane/Water (4:1 ratio, 5 mL).[2] Water is essential for the inorganic base solubility.

    • Add Base: K₂CO₃ (3.5 mmol, 483 mg) .

    • Validation Check: Ensure the base amount accounts for the HBr neutralization.[2]

  • Degassing:

    • Sparge the mixture with Nitrogen or Argon for 5 minutes.[2] Oxygen poisons the Pd(0) species.[2]

  • Reaction:

    • Seal and heat to 90°C for 4–12 hours.

    • Monitoring: Check via LC-MS.[1][2] The boronic acid HBr salt typically appears as the free acid mass (MW 207) or the boronate ester if MeOH is used in LC.[2]

  • Work-up:

    • Cool to Room Temperature.[2][8]

    • Dilute with EtOAc and wash with Water and Brine.[2]

    • Crucial: The product contains a basic morpholine.[2] Ensure the aqueous layer is not too acidic, or the product will protonate and remain in the water phase.[2] Keep pH > 9 during extraction.[2]

Part 4: Handling, Stability & Safety

Stability & Storage[1][2]
  • Boroxine Equilibrium: Like all boronic acids, this compound can dehydrate to form a cyclic trimeric anhydride (boroxine).[2] This is reversible in aqueous basic conditions (during the Suzuki reaction).[2]

  • HBr Advantage: The salt form suppresses the oxidation of the morpholine nitrogen, which can occur in the free amine form upon long-term air exposure.[2]

  • Storage: Store at 2–8°C under inert gas (Argon). Desiccate to prevent caking.[2]

Safety Profile (GHS Classifications)
  • Signal Word: Warning

  • H315/H319: Causes skin and serious eye irritation (Acidic nature of HBr).[2]

  • H335: May cause respiratory irritation.[2][3]

  • Precaution: Do not breathe dust.[2] The HBr salt is corrosive to mucous membranes if inhaled.[2]

References

  • PubChem. 3-(Morpholino)phenylboronic acid (Compound Summary). National Library of Medicine.[2] Available at: [Link][1][2]

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2][5][6] Chemical Reviews, 95(7), 2457–2483.[2] (Foundational mechanism).[2]

  • Sigma-Aldrich. Boronic Acid Stability and Handling Guide. Merck KGaA.[2] (General handling of boronic acid salts).

A Comprehensive Technical Guide to 3-Morpholinophenylboronic Acid Hydrobromide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 3-Morpholinophenylboronic acid hydrobromide (CAS Number: 2096329-71-2), a versatile building block with significant potential in drug discovery and organic synthesis. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical and biotechnology sectors.

Introduction: The Strategic Importance of Boronic Acids in Modern Drug Discovery

Boronic acids and their derivatives have emerged as indispensable tools in medicinal chemistry.[1][2] Their unique electronic properties, particularly the ability of the boron atom to form reversible covalent bonds with diols, have led to the development of novel therapeutics, including the blockbuster proteasome inhibitor bortezomib.[1] The morpholine moiety is a privileged scaffold in drug design, often imparting favorable physicochemical properties such as improved solubility and metabolic stability. The combination of a phenylboronic acid and a morpholine group in a single molecule, as in 3-Morpholinophenylboronic acid, creates a building block of considerable interest for the synthesis of new chemical entities with potential therapeutic applications.[3]

Core Compound Identification and Physicochemical Properties

CAS Number: 2096329-71-2[4]

While specific, experimentally determined physicochemical data for the hydrobromide salt are not extensively available in peer-reviewed literature, the properties can be inferred from data on the free base, 3-Morpholinophenylboronic acid (CAS: 863377-22-4), and general principles of organic salts.

PropertyValue (Free Base)Inferred Properties for Hydrobromide Salt
Molecular Formula C10H14BNO3C10H15BBrNO3
Molecular Weight 207.04 g/mol [5]287.95 g/mol
Appearance Off-white to white solidLikely a white to off-white crystalline solid
Solubility Soluble in methanol, DMSO, and water (sparingly)Expected to have enhanced aqueous solubility compared to the free base due to its salt form. Likely soluble in polar protic solvents.
Stability Store at 2-8°C[4]Store in a cool, dry, and well-ventilated area. Keep container tightly closed. Protect from moisture, as boronic acids can dehydrate to form boroxines.
pKa The boronic acid moiety typically has a pKa in the range of 8-9. The morpholine nitrogen is basic.The hydrobromide salt will be acidic.

The Suzuki-Miyaura Coupling: A Cornerstone Application

A primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[6][7]

Mechanistic Overview of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide Ar-Pd(II)-X L_n OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation Ar'-B(OH)2 Base PdII_ArylAryl Ar-Pd(II)-Ar' L_n Transmetalation->PdII_ArylAryl RedElim Reductive Elimination PdII_ArylAryl->RedElim RedElim->Pd0 Ar-Ar' caption Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle.

Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle.

Exemplary Protocol for a Suzuki-Miyaura Coupling Reaction

The following is a representative, non-optimized protocol for the coupling of this compound with an aryl bromide. Note: This protocol is illustrative; optimization of the catalyst, ligand, base, solvent, and temperature is crucial for achieving high yields with specific substrates.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)2)

  • A suitable phosphine ligand (e.g., SPhos, XPhos)

  • A suitable base (e.g., K2CO3, K3PO4)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (3.0 mmol).

  • Add the palladium catalyst (e.g., Pd(OAc)2, 0.02 mmol) and the phosphine ligand (0.04 mmol).

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the degassed solvent (5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography, recrystallization).

Suzuki_Workflow start Start reagents Combine Aryl Bromide, Boronic Acid HBr, Base, Catalyst, and Ligand start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification workup->purify end End purify->end

Figure 2: Experimental Workflow for a Suzuki-Miyaura Coupling.

Role in Medicinal Chemistry and Drug Development

The 3-morpholinophenylboronic acid scaffold is a valuable starting point for the synthesis of a wide range of compounds with potential biological activity.[8][9] The morpholine ring can participate in hydrogen bonding and improve pharmacokinetic properties, while the phenylboronic acid can act as a reactive handle for further diversification or as a pharmacophore itself, for instance, by targeting serine proteases.

Potential therapeutic areas where derivatives of this compound could be explored include:

  • Oncology: As inhibitors of enzymes involved in cancer cell proliferation and survival.[1]

  • Inflammatory Diseases: Targeting enzymes involved in inflammatory pathways.

  • Infectious Diseases: As potential antibacterial or antiviral agents.[2]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on data for related compounds, it may cause skin and eye irritation.[5]

Conclusion

This compound is a valuable and versatile building block for organic synthesis and drug discovery. Its utility in the robust and widely applicable Suzuki-Miyaura coupling reaction allows for the efficient construction of complex molecular architectures. The presence of the morpholine moiety provides a handle for modulating the physicochemical properties of the final compounds, making this reagent a strategic choice for the development of novel therapeutic agents. Further investigation into the specific properties and reactivity of the hydrobromide salt is warranted and will undoubtedly expand its applications in the field.

References

  • PubChem. (3-Morpholino)phenylboronic acid. National Center for Biotechnology Information. [Link]

  • Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3639. [Link]

  • MDPI. (2023). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. [Link]

  • Semantic Scholar. (2010). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • U.S. Environmental Protection Agency. {2-[(Morpholin-4-yl)methyl]phenyl}boronic acid Properties. [Link]

  • ResearchGate. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • European Patent Office. (2004).
  • Google Patents. (2004).
  • KU ScholarWorks. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. [Link]

  • ACS Publications. (2018). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

  • ResearchGate. (2013). ChemInform Abstract: Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. [Link]

  • Google Patents. (2012).
  • MDPI. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

  • ResearchGate. (2002). Change in 31 P{ 1 H} NMR spectra during reaction of PhB(OH ) 2 with 1b... [Link]

  • MDPI. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

  • ResearchGate. (2015). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. [Link]

  • World Journal of Pharmaceutical Research. (2018). SYNTHESIS AND ANALGESIC ACTIVITY OF 4-(2H-PYRIDO-(1,4) OXAZIN-4(3H)-YL SULFONYL) ANILINO-HYDROXYL AMINE. [Link]

  • Scholar.uwindsor.ca. (2006). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

  • Nature. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Morpholinophenylboronic Acid Hydrobromide in Water vs. Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Morpholinophenylboronic acid hydrobromide, a compound of interest in drug discovery and chemical synthesis. In the absence of extensive empirical data in the public domain, this document establishes a robust theoretical framework to predict its solubility behavior in aqueous and organic media. We delve into the critical physicochemical properties, including the anticipated pKa values and their profound influence on the pH-solubility profile. This guide is designed for researchers, scientists, and drug development professionals, offering not only predictive insights but also detailed, field-proven experimental protocols for the empirical determination of thermodynamic solubility. By synthesizing fundamental principles with practical methodologies, this document serves as an essential resource for the effective handling and formulation of this and structurally related boronic acid derivatives.

Introduction: The Critical Role of Solubility in a Molecule's Journey

The transition of a promising molecule from a laboratory curiosity to a viable therapeutic or a valuable synthetic building block is critically dependent on its physicochemical properties. Among these, solubility stands as a paramount gatekeeper, profoundly influencing a compound's bioavailability, formulation feasibility, and its behavior in various chemical and biological systems. This compound, with its unique structural amalgamation of a phenylboronic acid moiety and a morpholine ring, presents a fascinating case study in solubility. The presence of both a Lewis acidic boronic acid group and a basic morpholino group, coupled with its formulation as a hydrobromide salt, dictates a complex and highly pH-dependent solubility profile in aqueous media. Understanding this behavior, alongside its solubility in a diverse range of organic solvents, is not merely an academic exercise but a fundamental prerequisite for its successful application.

This guide will first deconstruct the molecule's key structural features to build a predictive model of its solubility. Subsequently, we will provide a detailed, step-by-step protocol for the experimental determination of its thermodynamic solubility using the gold-standard shake-flask method, complete with analytical quantification via High-Performance Liquid Chromatography (HPLC).

Physicochemical Landscape of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. For this compound, we must consider the interplay of its constituent parts.

The Dual Nature: Acidic and Basic Centers

The molecule possesses two ionizable centers:

  • The Boronic Acid Group: Phenylboronic acid itself is a weak Lewis acid with a pKa of approximately 8.8.[1] The boronic acid accepts a hydroxide ion from water to form a more soluble anionic boronate species. The acidity of the boronic acid can be influenced by substituents on the phenyl ring. Electron-withdrawing groups tend to lower the pKa, making the boronic acid more acidic, while electron-donating groups have the opposite effect.[2][3] The morpholino group at the 3-position is weakly electron-donating through resonance and weakly electron-withdrawing through induction; its net effect on the boronic acid's pKa is likely to be minor but may slightly increase it compared to the parent phenylboronic acid.

  • The Morpholino Group: Morpholine is a weak base with a pKa of its conjugate acid around 8.3-8.5.[2][4] In the hydrobromide salt form, the morpholino nitrogen is protonated, carrying a positive charge.

The Impact of the Hydrobromide Salt Form

The hydrobromide salt form of 3-Morpholinophenylboronic acid will significantly enhance its aqueous solubility at lower pH values compared to the free base.[5] The protonated morpholino group can readily interact with water molecules, promoting dissolution.

Predicted pH-Solubility Profile

Given the presence of both an acidic and a basic group, the aqueous solubility of this compound is expected to be highly pH-dependent, exhibiting a "U-shaped" or ampholytic profile.

  • At Low pH (pH < pKa of morpholine): The morpholino group will be fully protonated, and the boronic acid group will be in its neutral form. The compound will exist as a cation, and its solubility is expected to be high due to the ionic nature of the protonated amine.

  • At Mid-range pH (between the pKa of morpholine and the pKa of boronic acid): As the pH increases towards the pKa of the morpholino group, the amine will start to deprotonate, leading to the formation of the neutral zwitterionic species and a decrease in solubility. The lowest solubility is expected to occur around the isoelectric point of the molecule.

  • At High pH (pH > pKa of boronic acid): As the pH surpasses the pKa of the boronic acid, this group will ionize to form the anionic boronate. This will lead to an increase in solubility due to the formation of the anionic species.

The following diagram illustrates the predicted species of 3-Morpholinophenylboronic acid at different pH ranges.

G cluster_low_ph Low pH (e.g., pH 2) cluster_mid_ph Mid pH (Isoelectric Region) cluster_high_ph High pH (e.g., pH 10) low_ph_species Predominantly Cationic High Solubility mid_ph_species Predominantly Zwitterionic/Neutral Low Solubility low_ph_species->mid_ph_species pH increases high_ph_species Predominantly Anionic Increasing Solubility mid_ph_species->high_ph_species pH increases

Caption: Predicted species and relative solubility of 3-Morpholinophenylboronic acid at different pH ranges.

Solubility in Organic Solvents: A Predictive Overview

The solubility of this compound in organic solvents will be governed by the principle of "like dissolves like". The presence of the polar morpholino and boronic acid groups, along with the non-polar phenyl ring, gives the molecule a mixed polarity.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Water (pH-dependent), Methanol, EthanolModerate to HighThe hydrobromide salt and the polar functional groups will interact favorably with protic solvents through hydrogen bonding and dipole-dipole interactions.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)Moderate to HighThe polarity of these solvents will facilitate the dissolution of the polar molecule. DMSO is often an excellent solvent for a wide range of compounds.[6][7]
Non-Polar Hexanes, TolueneLowThe non-polar nature of these solvents will not effectively solvate the polar and ionic parts of the molecule.
Chlorinated Dichloromethane (DCM)Low to ModerateWhile DCM has some polarity, it may not be sufficient to fully dissolve the hydrobromide salt. Additionally, secondary and tertiary amines can sometimes react with dichloromethane.[8]
Ethers Diethyl etherLow to ModeratePhenylboronic acids generally show good solubility in ethers, but the ionic nature of the hydrobromide salt may limit this.[9]
Esters Ethyl AcetateLow to ModerateThe polarity is intermediate; solubility will likely be limited.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The definitive understanding of a compound's solubility comes from empirical measurement. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[10][11]

Principle

An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached between the undissolved solid and the dissolved compound. The concentration of the dissolved compound in the saturated supernatant is then determined analytically.

Detailed Experimental Protocol

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., pH-buffered aqueous solutions, organic solvents)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Analytical balance

Workflow Diagram:

G start Start add_excess Add excess solid to solvent in a vial start->add_excess equilibrate Equilibrate on shaker (24-48h at constant temp) add_excess->equilibrate phase_separation Phase Separation (Centrifugation) equilibrate->phase_separation filter_supernatant Filter supernatant phase_separation->filter_supernatant dilute Dilute sample for analysis filter_supernatant->dilute hplc_analysis Quantify concentration by HPLC-UV dilute->hplc_analysis calculate Calculate solubility hplc_analysis->calculate end End calculate->end

Sources

A Technical Guide to the Storage and Stability of Morpholinophenylboronic Acid Salts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Morpholinophenylboronic acid and its salts are pivotal building blocks in modern medicinal chemistry, valued for their role in cross-coupling reactions and as pharmacophores in novel therapeutics. However, the inherent chemical reactivity of the boronic acid moiety presents significant challenges to its long-term stability. This guide provides a comprehensive technical overview of the factors governing the stability of morpholinophenylboronic acid salts during storage. We will delve into the primary degradation pathways—oxidative deboronation, protodeboronation, and boroxine formation—and explain the underlying chemical mechanisms. Grounded in authoritative principles from ICH guidelines and peer-reviewed literature, this document outlines field-proven best practices for storage, handling, and the establishment of robust stability-indicating analytical methods. Our objective is to equip researchers and drug development professionals with the expert knowledge required to ensure the integrity, purity, and reproducibility of these critical reagents and drug candidates.

Introduction: The Double-Edged Sword of Boronic Acid Reactivity

Boronic acids have become indispensable tools in pharmaceutical development. Their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions is legendary, enabling the efficient construction of carbon-carbon bonds essential for many drug scaffolds.[1][2] More recently, the boronic acid group itself has been incorporated into drug candidates as a key pharmacophore, capable of forming reversible covalent bonds with serine proteases or diols, leading to potent therapeutic effects.[3]

The morpholinophenylboronic acid scaffold is of particular interest, combining the versatile boronic acid moiety with a morpholine group that can enhance solubility and modulate pharmacokinetic properties. However, the very chemical nature that makes boronic acids so useful—the electron-deficient, sp²-hybridized boron atom with an empty p-orbital—also renders them susceptible to degradation.[4][5] Understanding and controlling this degradation is not merely an academic exercise; it is fundamental to ensuring the quality, safety, and efficacy of resulting chemical intermediates and active pharmaceutical ingredients (APIs). An improperly stored boronic acid can lead to failed reactions, impure products, and unreliable biological data, compromising research and development efforts.[6] This guide serves as a senior application scientist's perspective on maintaining the stability of these valuable compounds.

Fundamental Degradation Pathways

The stability of morpholinophenylboronic acid salts is primarily threatened by three distinct chemical degradation pathways. The prevalence of each pathway is dictated by environmental factors such as the presence of moisture, oxygen, acid/base, and light.

Oxidative Deboronation

This is often the most significant degradation pathway under ambient conditions. The carbon-boron bond is susceptible to cleavage by reactive oxygen species (ROS), such as hydrogen peroxide or atmospheric oxygen, especially in the presence of trace metal catalysts.[3][5][7]

  • Mechanism: The reaction proceeds via the attack of a nucleophilic oxidant on the empty p-orbital of the boron atom. This is followed by a 1,2-migration of the phenyl group from the boron to the oxygen atom, forming a labile borate ester.[5] This ester is then rapidly hydrolyzed to yield the corresponding phenol (4-morpholinophenol) and boric acid.[5][8] This process is often irreversible and represents a complete loss of the desired starting material.

Protodeboronation

Protodeboronation is the replacement of the C-B(OH)₂ bond with a C-H bond, resulting in the formation of morpholine-substituted benzene.[9] This side reaction is particularly problematic in Suzuki-Miyaura coupling reactions but can also occur during storage, especially under non-neutral pH conditions or in the presence of moisture.[1][2][6][9]

  • Mechanism: The mechanism is highly dependent on pH. It can be catalyzed by either acid or base.[9]

    • Acid-Catalyzed: Involves the protonation of the boronic acid, followed by reaction with a proton source.[1][9][10]

    • Base-Catalyzed: Proceeds through the formation of the more nucleophilic boronate anion (from the reaction of the boronic acid with a hydroxide ion), which then reacts with a proton source like water.[2][9]

Boroxine Formation (Dehydration)

Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible equilibrium process favored by the removal of water (e.g., storage in a very dry environment or heating).

  • Mechanism: Three molecules of the boronic acid condense, eliminating three molecules of water to form a six-membered ring composed of alternating boron and oxygen atoms. While reversible upon the addition of water, the formation of boroxines can alter the physical properties of the material, including its solubility and reactivity, leading to inconsistencies in reaction stoichiometry and kinetics.

Below is a diagram illustrating these three primary degradation routes.

G cluster_main Morpholinophenylboronic Acid cluster_ox Oxidative Deboronation cluster_proto Protodeboronation cluster_boroxine Boroxine Formation MPBA Morpholinophenyl-B(OH)₂ Phenol 4-Morpholinophenol + B(OH)₃ MPBA->Phenol  + O₂, H₂O₂ Benzene N-Phenylmorpholine + B(OH)₃ MPBA->Benzene  + H₂O, H⁺/OH⁻ Boroxine Cyclic Trimer (Boroxine) MPBA->Boroxine  - 3H₂O (Dehydration) Boroxine->MPBA  + 3H₂O (Hydrolysis)

Caption: Key degradation pathways for morpholinophenylboronic acid.

Recommended Storage and Handling Procedures

The cornerstone of maintaining the stability of morpholinophenylboronic acid salts is the strict exclusion of atmospheric oxygen, moisture, and, to a lesser extent, light and heat.[6][11][12] These compounds are often hygroscopic and air-sensitive.[13][14]

Causality-Driven Storage Recommendations

Simply stating "store cold and dry" is insufficient. A senior scientist understands the causal links between storage conditions and degradation pathways.

Parameter Recommendation Scientific Rationale (The "Why")
Temperature Refrigerate (2–8 °C) Slows the kinetics of all degradation pathways (oxidation, hydrolysis). Prevents thermal decomposition.[6][13]
Atmosphere Under Inert Gas (Argon or Nitrogen) Directly prevents oxidative deboronation by displacing atmospheric oxygen, the key reagent in this pathway.[6][13]
Humidity Dry/Anhydrous Conditions Minimizes available water, which is a key reactant in both protodeboronation and the hydrolysis of boroxines. Boronic acids are hygroscopic and can absorb moisture, which accelerates degradation.[11][12][14][15]
Container Amber Glass Vial with PTFE-lined Cap Amber glass protects against photolytic degradation.[6][12] Glass and PTFE are chemically inert, preventing leaching or catalytic degradation. The tight seal prevents moisture and air ingress.[6][11]
Handling Glovebox or Minimal Air Exposure For critical applications, weighing and dispensing inside a glovebox provides the most controlled, inert environment.[6] For routine use, minimize the time the container is open to the atmosphere.
Handling Best Practices
  • Equilibration: Before opening, allow the refrigerated container to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Gas Flush: After dispensing, flush the vial headspace with argon or nitrogen before re-sealing to displace any air that entered.

  • Inventory Management: Employ a First-In, First-Out (FIFO) system to ensure the oldest stock is used first.[12]

Methodologies for Stability Assessment

A robust stability assessment program is essential to define a re-test date or shelf-life and to validate storage conditions. This program must be built upon the principles of the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[16][17][18][19]

The Importance of a Stability-Indicating Method

The analytical cornerstone of any stability study is the stability-indicating method . This is typically a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method that has been proven to separate the intact parent compound from its degradation products, process impurities, and excipients.[19][20] Without this, degradation could go undetected as a new impurity peak might co-elute with the parent peak, leading to a falsely high purity reading.

Experimental Protocol 1: Forced Degradation Study

Forced degradation (or stress testing) is a mandatory first step. Its purpose is twofold: to identify likely degradation products that need to be tracked in formal stability studies and to demonstrate the specificity of the analytical method.[19][20][21]

Objective: To intentionally degrade the morpholinophenylboronic acid salt under harsh conditions to generate and identify its primary degradation products.

Methodology:

  • Prepare Stock Solutions: Prepare solutions of the boronic acid salt in a suitable solvent (e.g., acetonitrile/water).

  • Apply Stress Conditions: Expose aliquots of the stock solution to the following conditions, targeting 5-20% degradation[19]:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Store the solid material at 80 °C for 48 hours.

    • Photolytic: Expose the solution/solid to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[18]

  • Neutralization: After the specified time, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the proposed HPLC/UPLC-UV method.

  • Peak Purity & Identification: Use a Photo Diode Array (PDA) detector to assess peak purity of the parent compound in each chromatogram. Couple the method to a mass spectrometer (LC-MS) to obtain mass-to-charge (m/z) data for the new impurity peaks, allowing for structural elucidation of the degradants.[20]

Experimental Protocol 2: Long-Term Stability Study Setup

Objective: To evaluate the stability of the morpholinophenylboronic acid salt under recommended and accelerated storage conditions over time.

Methodology:

  • Material: Use at least one representative batch of the material.

  • Packaging: Package the material in the proposed storage container (e.g., amber glass vials, inerted headspace).

  • Storage Conditions (as per ICH Q1A): [22]

    • Long-Term: 5 °C ± 3 °C (refrigerated).

    • Accelerated: 25 °C ± 2 °C / 60% RH ± 5% RH.

  • Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Testing: At each time point, pull samples and test for:

    • Appearance: Visual inspection.

    • Assay/Purity: Using the validated stability-indicating HPLC method.

    • Degradation Products: Quantify any known (from forced degradation) and unknown impurities.

    • Water Content: By Karl Fischer titration, as moisture can be a critical stability factor.

The following workflow diagram illustrates the logical flow of a comprehensive stability assessment program.

G cluster_dev Method Development cluster_force Forced Degradation (ICH Q1A/Q1B) cluster_formal Formal Stability Study (ICH Q1A) DevHPLC Develop HPLC/UPLC Method Stress Apply Stress: Acid, Base, H₂O₂, Heat, Light DevHPLC->Stress AnalyzeStress Analyze Stressed Samples (HPLC-PDA, LC-MS) Stress->AnalyzeStress Identify Identify Degradation Products (e.g., Phenol, Benzene) AnalyzeStress->Identify Validate Confirm Method is 'Stability-Indicating' Identify->Validate Setup Place Samples at Long-Term & Accelerated Conditions Validate->Setup Pull Pull Samples at Scheduled Timepoints Setup->Pull Test Test: Assay, Impurities, Water Content, Appearance Pull->Test Data Analyze Data & Trends Test->Data SetDate Establish Re-Test Date & Storage Conditions Data->SetDate

Caption: Workflow for a comprehensive stability assessment program.

Conclusion and Future Perspectives

The chemical stability of morpholinophenylboronic acid salts is not an inherent property but a state that must be actively maintained through rigorous scientific understanding and practice. The primary degradation pathways—oxidative deboronation, protodeboronation, and boroxine formation—are well-characterized and can be effectively mitigated. The key to preserving the integrity of these valuable compounds lies in the diligent application of proper storage and handling protocols, centered on the exclusion of oxygen, moisture, and excessive heat.

For professionals in drug development, establishing a comprehensive, ICH-compliant stability program is non-negotiable. This begins with the development of a robust, stability-indicating analytical method, validated through forced degradation studies, and culminates in long-term stability data that definitively supports the assigned storage conditions and re-test period. As the field advances, the use of more stable boronic acid surrogates, such as MIDA (N-methyliminodiacetic acid) boronates or DABO (diethanolamine) boronates, may offer an alternative strategy to circumvent some of these intrinsic stability challenges, providing more robust building blocks for future pharmaceutical innovation.[23]

References

  • Lab Alley. (2025, July 15). How to Store Boric Acid.
  • Kuivila, H. G., & Reuwer, J. F. (2017, July 11). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
  • BenchChem. (n.d.). Handling and Storage of Air-Sensitive Boron Compounds. Technical Support Center.
  • Liu, C., Li, X., & Wu, Y. (2015, January 26). Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters. RSC Advances.
  • Wikipedia. (n.d.).
  • Mao, Z., et al. (2020). Practical Transition-Metal-Free Protodeboronation of Arylboronic Acids in Aqueous Sodium Hypochlorite. Synlett, 31, 2039-2042.
  • Bull, J. A., et al. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. Journal of the American Chemical Society.
  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
  • Slideshare. (n.d.). Ich guideline for stability testing.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.).
  • Cubework. (n.d.). Boronic Acid Warehouse Storage: Solutions & Supply Options.
  • ICH. (n.d.). Quality Guidelines.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • American Chemical Society. (2016, November 30). Boron Chemistry: An Overview. ACS Symposium Series.
  • IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide.
  • Raines, R. T., et al. (2021, March 2). Boronic acid with high oxidative stability and utility in biological contexts.
  • Appropriate chemical industry. (2020, December 8). What are the precautions for storage of boric acid?.
  • Negrete-Raymond, A., et al. (2003). Phenylboronic acid degradation by Arthrobacter nicotinovorans strain PBA. Eawag-BBD.
  • Molander, G. A., & Ellis, N. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC.
  • Stella, V. J., et al. (2000, June 15). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89, 758-765.
  • Fisher Scientific. (2025, December 18).
  • STEMart. (n.d.).
  • ResolveMass Laboratories. (2026, February 15).
  • Carl ROTH. (n.d.).
  • Sigma-Aldrich. (2025, May 12).

Sources

An In-depth Technical Guide to 3-Morpholinophenylboronic Acid HBr: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Morpholinophenylboronic acid hydrobromide (HBr), a versatile reagent in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. We will delve into its core physicochemical properties, explore its primary applications with a focus on the Suzuki-Miyaura cross-coupling reaction, and provide a detailed, field-proven experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound.

Introduction: The Strategic Value of the Morpholinophenylboronic Acid Moiety

Phenylboronic acids are a cornerstone of modern synthetic chemistry, prized for their stability, low toxicity, and remarkable versatility in carbon-carbon bond formation.[1][2] The introduction of a morpholine substituent at the 3-position of the phenyl ring, as in 3-Morpholinophenylboronic acid, imparts specific and valuable properties. The morpholine group, a common motif in pharmacologically active compounds, can enhance aqueous solubility, act as a hydrogen bond acceptor, and provide a handle for further functionalization.

While commercially available as the free base and the hydrochloride (HCl) salt, the hydrobromide (HBr) salt is of significant interest.[3][4] The use of a salt form can improve the shelf-life and handling characteristics of the boronic acid by protecting the Lewis acidic boron center from premature degradation pathways such as trimerization to the boroxine. For the purpose of this guide, we will focus on the properties and reactivity of the 3-Morpholinophenylboronic acid core, with specific considerations for its use as the HBr salt.

Physicochemical Properties

The fundamental properties of 3-Morpholinophenylboronic acid and its HBr salt are summarized below. The data for the HBr salt are calculated based on the well-documented properties of the free base.

Property3-Morpholinophenylboronic Acid (Free Base)3-Morpholinophenylboronic Acid HBr (Calculated)Data Source
IUPAC Name (3-morpholin-4-ylphenyl)boronic acid(3-morpholin-4-ylphenyl)boronic acid hydrobromide[4]
CAS Number 863377-22-4Not readily available[4]
Molecular Formula C₁₀H₁₄BNO₃C₁₀H₁₅BBrNO₃[4]
Molecular Weight 207.04 g/mol 287.95 g/mol [4][5]
Appearance White to off-white solidExpected to be a white to off-white solidInferred

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of 3-Morpholinophenylboronic acid HBr is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning methodology allows for the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[6][7]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

The presence of the morpholine group on the boronic acid is generally well-tolerated in Suzuki-Miyaura couplings and can be advantageous in achieving high yields and good solubility of the starting materials.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Morpholinophenylboronic Acid HBr with an Aryl Bromide

This protocol provides a robust, general procedure for the coupling of 3-Morpholinophenylboronic acid HBr with a model aryl bromide.

Materials and Reagents
  • 3-Morpholinophenylboronic acid HBr (1.2 eq.)

  • Aryl bromide (e.g., 4-bromoanisole) (1.0 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 3.0 eq.)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq.), 3-Morpholinophenylboronic acid HBr (1.2 eq.), and potassium carbonate (3.0 eq.).

    • Expert Insight: The use of the HBr salt of the boronic acid necessitates an additional equivalent of base to neutralize the HBr, in addition to the base required to activate the boronic acid for transmetalation. Therefore, a total of 3.0 equivalents of base is a prudent starting point.

  • Inerting the Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (1,4-dioxane and water). Follow this with the addition of the palladium catalyst.

    • Expert Insight: A mixed solvent system like dioxane/water often enhances the solubility of both the organic and inorganic reagents, leading to more efficient reactions. The solvent should be degassed prior to use to remove dissolved oxygen.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow Workflow for Suzuki-Miyaura Coupling cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification reagents Combine Aryl Bromide, 3-Morpholinophenylboronic Acid HBr, and K₂CO₃ in a Schlenk flask. purge Purge the flask with an inert gas (N₂ or Ar). reagents->purge add_solvent Add degassed dioxane/water and Pd(PPh₃)₄ catalyst. purge->add_solvent heat Heat the reaction mixture (80-100 °C) with stirring. add_solvent->heat monitor Monitor progress by TLC or LC-MS. heat->monitor quench Cool to RT and dilute with ethyl acetate and water. monitor->quench Reaction Complete extract Separate organic layer, wash with water and brine. quench->extract dry Dry over Na₂SO₄, filter, and concentrate. extract->dry purify Purify by column chromatography. dry->purify

Sources

A Guide to Morpholine-Substituted Boronic Acids in Modern Drug Discovery: From Rational Design to Therapeutic Application

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. This technical guide provides an in-depth exploration of a powerful pairing: the morpholine moiety and the boronic acid warhead. We will dissect the individual contributions of these two components—the morpholine as a proven pharmacophore for enhancing pharmacokinetic and pharmacodynamic properties, and the boronic acid as a versatile covalent inhibitor of key enzymatic targets. This guide synthesizes field-proven insights with technical data to illuminate the applications of morpholine-substituted boronic acids, with a primary focus on their roles as enzyme inhibitors in oncology and infectious diseases. We will cover the mechanistic basis of their activity, provide detailed synthetic and analytical protocols, and discuss the critical challenges and future directions for researchers, scientists, and drug development professionals in this dynamic field.

Part 1: Introduction to the Privileged Scaffolds

The successful design of a therapeutic agent hinges on a molecule's ability to engage its biological target with high affinity and selectivity, while also possessing favorable absorption, distribution, metabolism, and excretion (ADME) properties. The combination of a morpholine scaffold with a boronic acid functional group creates a synergistic molecule that excels on both fronts.

The Boronic Acid "Warhead": A Reversible Covalent Inhibitor

Boronic acids have emerged as a prominent class of enzyme inhibitors due to the unique electronic nature of the boron atom.[1] Boron possesses an empty p-orbital, making it a strong Lewis acid capable of accepting a pair of electrons from a nucleophile. In a biological context, this allows the boronic acid group to form a reversible, yet stable, covalent bond with the hydroxyl group of key amino acid residues—such as serine or threonine—found in the active sites of many enzymes.[2] This interaction often mimics the high-energy tetrahedral intermediate of the enzymatic reaction, resulting in potent inhibition.[3] The landmark approval of Bortezomib (Velcade®), a dipeptide boronic acid, for the treatment of multiple myeloma validated this approach and catalyzed a surge of interest in boronic acid-based therapeutics.[4][5]

The Morpholine Moiety: A Pharmacokinetic and Pharmacodynamic Enhancer

Morpholine is a simple heterocyclic amine that is widely regarded as a "privileged pharmacophore" in medicinal chemistry.[6][7] Its frequent incorporation into drug candidates is due to its ability to confer a multitude of desirable properties.[8] The presence of both an ether oxygen and a secondary amine provides a well-balanced hydrophilic-lipophilic profile, which can improve aqueous solubility and membrane permeability.[7] Furthermore, the morpholine ring is generally resistant to metabolic degradation, thus enhancing the in vivo stability of a drug molecule. From a pharmacodynamic perspective, the morpholine group can engage in crucial hydrogen bonding interactions with target proteins and act as a rigid scaffold to correctly orient other functional groups for optimal binding.[8][9]

The Synergy of Combination: A Powerful Therapeutic Strategy

The combination of these two motifs creates a molecule where the morpholine scaffold serves to optimize the drug-like properties and precisely position the boronic acid "warhead" for target engagement. Patent literature frequently describes peptide boronic acids where an N-(4-morpholine)carbonyl group acts as an N-terminal cap.[10][11][12] In this arrangement, the morpholine moiety improves solubility and metabolic stability while contributing to the overall binding affinity, allowing the boronic acid to execute its function as a potent enzyme inhibitor. This dual-function design is a sophisticated strategy for developing highly effective and selective therapeutic agents.

Part 2: Key Therapeutic Applications and Mechanisms of Action

The versatility of the morpholine-boronic acid combination allows for the targeting of a range of enzymes implicated in various diseases. Below, we explore two of the most significant applications.

Proteasome Inhibition in Oncology

The ubiquitin-proteasome system is a critical pathway for intracellular protein degradation, and its inhibition is a validated strategy in cancer therapy, particularly for hematological malignancies.[13]

Mechanism of Action: The 26S proteasome complex contains multiple catalytic sites, with the chymotrypsin-like activity residing in the β5 subunit being a primary target. The active site of this subunit features an N-terminal threonine residue. Boronic acid inhibitors, such as Bortezomib, form a tetrahedral boronate complex with the hydroxyl group of this threonine residue, effectively blocking the catalytic activity of the proteasome.[2][14] This inhibition prevents the degradation of pro-apoptotic proteins, leading to cell cycle arrest and programmed cell death (apoptosis) in cancer cells.[2] The morpholine cap in these inhibitors enhances their stability and binding interactions within the proteasome's substrate-binding channel.

G cluster_pathway Ubiquitin-Proteasome Pathway Ub Ubiquitin (Ub) E1 E1 Ub-Activating Enzyme Ub->E1 ATP Protein Target Protein (e.g., IκB, p53) E3 E3 Ub Ligase Protein->E3 E2 E2 Ub-Conjugating Enzyme E1->E2 Ub Transfer E2->E3 Ub Transfer PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Polyubiquitination Proteasome 26S Proteasome PolyUb_Protein->Proteasome Degradation Protein Degradation (Peptides) Proteasome->Degradation Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor Morpholine-Boronic Acid Inhibitor Inhibitor->Proteasome Inhibition

Caption: Inhibition of the Ubiquitin-Proteasome Pathway by Morpholine-Boronic Acids.

Table 1: Examples of Morpholine-Substituted Boronic Acid Proteasome Inhibitors

Compound Name/StructureTargetTherapeutic AreaReference(s)
N-(4-morpholine)carbonyl-L-phenylalanine-L-leucine boronic acid20S ProteasomeMultiple Myeloma[10],[12]
N-(4-morpholine)carbonyl-β-(1-naphthyl)-L-alanine-L-leucine boronic acid20S ProteasomeMultiple Myeloma[10]
Ixazomib (NINLARO®) (While a citrate ester prodrug, the active form is a boronic acid with a related peptide scaffold)20S ProteasomeMultiple Myeloma[2],[13]
Serine β-Lactamase Inhibition in Infectious Disease

The rise of antibiotic resistance is a global health crisis, largely driven by the production of β-lactamase enzymes by bacteria, which inactivate β-lactam antibiotics.

Mechanism of Action: Boronic acids can act as potent inhibitors of serine β-lactamases.[3] The mechanism involves the boronic acid entering the enzyme's active site and forming a covalent adduct with the catalytic serine residue (e.g., Ser70 in Class A β-lactamases). This boronate-enzyme complex mimics the tetrahedral transition state formed during the hydrolysis of a β-lactam antibiotic, but it is significantly more stable, thus inactivating the enzyme.[3] When co-administered with a β-lactam antibiotic, these inhibitors, known as boronic acid transition state inhibitors (BATSIs), protect the antibiotic from degradation and restore its efficacy.[3] The morpholine component in these molecules can be used to optimize their physicochemical properties and to form additional interactions within the enzyme active site, enhancing potency and selectivity.

Part 3: Synthetic Strategies and Methodologies

The synthesis of morpholine-substituted boronic acids typically involves a modular approach, where the morpholine-containing fragment and the boronic acid (often protected as a pinacol ester) are synthesized separately and then coupled.

General Synthetic Workflow

The overall strategy can be adapted for various molecular architectures, including peptide-based inhibitors and those linked through aryl scaffolds.

Caption: Modular Synthetic Workflow for Morpholine-Substituted Boronic Acids.

Protocol: Synthesis of a Morpholine-Capped Peptide Boronic Acid

This protocol provides a representative methodology for synthesizing a dipeptide boronic acid capped with a morpholinecarbonyl group. This is a self-validating system where successful synthesis at each step can be confirmed by standard analytical techniques (TLC, LC-MS, NMR).

Materials:

  • L-Phenylalanine methyl ester hydrochloride

  • Morpholine-4-carbonyl chloride

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • 1-Hydroxybenzotriazole (HOBt), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • L-Leucine boronic acid pinacol ester

  • Isobutyl chloroformate, N-methylmorpholine (NMM)

  • Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Pentane, Ethyl acetate (EtOAc)

Methodology:

  • Step 1: Synthesis of N-(4-morpholine)carbonyl-L-phenylalanine. a. Suspend L-Phenylalanine methyl ester hydrochloride (1.0 eq) in DCM. b. Add DIPEA (2.5 eq) and cool the mixture to 0 °C. c. Add a solution of morpholine-4-carbonyl chloride (1.1 eq) in DCM dropwise. d. Allow the reaction to warm to room temperature and stir for 16 hours. e. Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the methyl ester. f. Dissolve the resulting ester in a mixture of THF/water and cool to 0 °C. Add LiOH (1.5 eq) and stir for 4 hours. g. Acidify the mixture with 1M HCl and extract with EtOAc. Dry the combined organic layers and concentrate to yield the carboxylic acid product.

  • Step 2: Peptide Coupling. a. Dissolve N-(4-morpholine)carbonyl-L-phenylalanine (1.0 eq), L-Leucine boronic acid pinacol ester (1.1 eq), and HOBt (1.2 eq) in DMF. b. Add DIPEA (3.0 eq) and cool to 0 °C. c. Add EDC (1.2 eq) and stir the reaction at room temperature for 18 hours. d. Dilute the reaction with EtOAc and wash extensively with water and brine. e. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

  • Step 3: Pinacol Deprotection. a. Dissolve the purified dipeptide boronic ester (1.0 eq) from Step 2 in a 1:1 mixture of pentane and EtOAc. b. Add an aqueous solution of 1M HCl (5.0 eq). c. Stir vigorously at room temperature for 24 hours. A white precipitate should form. d. Filter the solid, wash with copious pentane, and dry under high vacuum to yield the final N-(4-morpholine)carbonyl-L-phenylalanine-L-leucine boronic acid.

Protocol: Suzuki-Miyaura Coupling for Aryl-Linked Scaffolds

This protocol outlines the synthesis of a biaryl system where one ring is substituted with a morpholine and the other with a boronic acid.[15]

Materials:

  • 4-(4-Bromophenyl)morpholine (1.0 eq)

  • (4-formylphenyl)boronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Toluene, Ethanol, Water (in a 4:1:1 ratio)

Methodology:

  • To a degassed solution of toluene, ethanol, and water, add 4-(4-bromophenyl)morpholine, (4-formylphenyl)boronic acid, and Na₂CO₃.

  • Bubble argon through the mixture for 15 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄, and heat the reaction mixture to 90 °C under an argon atmosphere for 12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute with EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield the desired morpholine-substituted biaryl compound.

Part 4: Characterization and In Vitro Evaluation

Once synthesized, a rigorous evaluation of the compound's purity, inhibitory potency, and cellular activity is essential.

Protocol: Enzyme Inhibition Assay (20S Proteasome)

This assay determines the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀).

Materials:

  • Purified human 20S proteasome

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

  • Morpholine-substituted boronic acid inhibitor (serial dilutions in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader (Ex/Em ≈ 380/460 nm)

Methodology:

  • Prepare serial dilutions of the inhibitor in DMSO. Further dilute into assay buffer to the desired final concentrations (ensure final DMSO concentration is <1%).

  • In a 96-well plate, add 50 µL of assay buffer.

  • Add 25 µL of the diluted inhibitor solutions to the appropriate wells. Include a "no inhibitor" control (buffer + DMSO) and a "no enzyme" control.

  • Add 25 µL of the 20S proteasome solution (at a final concentration of ~1 nM) to all wells except the "no enzyme" control.

  • Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 25 µL of the Suc-LLVY-AMC substrate (at a final concentration of ~10 µM).

  • Immediately measure the fluorescence intensity over time (e.g., every minute for 30 minutes) using the plate reader.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot).

  • Plot the percentage of inhibition (relative to the "no inhibitor" control) against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC₅₀ value.

Part 5: Challenges and Future Directions

Despite their promise, the development of morpholine-substituted boronic acids is not without its challenges.

  • Metabolic Liabilities and Bioactivation: The carbon-boron bond can be susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to deboronation and the formation of potentially reactive metabolites, a significant concern in drug development.[16] Future design efforts must focus on sterically shielding the C-B bond or incorporating metabolic blockers to improve the stability profile.

  • Formulation and Stability: Boronic acids can undergo dehydration to form cyclic anhydrides (boroxines) or form esters with polyols. While this can be a challenge for stability, it is also exploited for formulation. For example, Bortezomib is formulated as a mannitol ester, which is a stable lyophilized powder that readily hydrolyzes to release the active boronic acid upon reconstitution.[11][13]

  • Expanding the Target Space: While proteasome and β-lactamase inhibition are well-established, the unique properties of boronic acids make them suitable for targeting other enzyme classes, such as serine proteases, histone deacetylases (HDACs), and metallo-β-lactamases.[17][18] The combination with the morpholine scaffold could provide novel inhibitors with improved drug-like properties for these challenging targets.

Conclusion

The strategic fusion of the morpholine pharmacophore with the boronic acid warhead represents a powerful and validated approach in modern medicinal chemistry. This combination allows for the development of potent and selective enzyme inhibitors with enhanced pharmacokinetic profiles. By understanding the underlying mechanisms, employing robust synthetic strategies, and rigorously evaluating their biological activity, researchers can continue to harness the potential of morpholine-substituted boronic acids to create next-generation therapeutics for a wide range of human diseases.

References

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]

  • Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Europe PMC. Available at: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. Available at: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. OUCI. Available at: [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]

  • Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. MDPI. Available at: [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. Available at: [Link]

  • Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed. Available at: [Link]

  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Taylor & Francis Online. Available at: [Link]

  • Formulation of boronic acid compounds. Google Patents.
  • Formulation of boronic acid compounds. Google Patents.
  • Formulation of boronic acid compounds. Justia Patents. Available at: [Link]

  • Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors. PMC. Available at: [Link]

  • Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available at: [Link]

  • Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. ACS Publications. Available at: [Link]

  • Boronic acid-containing proteasome inhibitors: alert to potential pharmaceutical bioactivation. PubMed. Available at: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Available at: [Link]

  • Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism. MDPI. Available at: [Link]

  • Figure 2. Various approaches for synthesis of morpholine The various.... ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PMC. Available at: [Link]

  • Boronic-acid-containing proteasome inhibitors.. ResearchGate. Available at: [Link]

  • Crystal structure of the boronic acid-based proteasome inhibitor bortezomib in complex with the yeast 20S proteasome. PubMed. Available at: [Link]

  • Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. RSC Publishing. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Synthesis of biologically active boron-containing compounds. PMC. Available at: [Link]

Sources

Methodological & Application

Suzuki-Miyaura coupling protocol using 3-Morpholinophenylboronic acid hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Coupling Protocol for 3-Morpholinophenylboronic Acid Hydrobromide

Executive Summary

This guide details the specific handling and reaction protocols for This compound (CAS: 852227-95-3 / Free Acid Analog: 863377-22-4). While the morpholine moiety improves solubility and metabolic stability in drug discovery, the hydrobromide (HBr) salt form introduces a stoichiometric "acid penalty" that frequently causes reaction failure in standard high-throughput screening (HTS) workflows.

This protocol addresses the critical requirement for in situ neutralization , base stoichiometry adjustments, and catalyst selection to prevent protodeboronation and ensure high yields in cross-coupling reactions.

Compound Profile & Handling

PropertySpecificationCritical Handling Note
Structure 3-(4-Morpholinyl)phenylboronic acid HBrHygroscopic: The salt absorbs atmospheric moisture rapidly. Weigh quickly or use a glovebox.
Acidity Acidic salt (HBr)Base Consumer: Consumes 1.0 equiv of base before catalytic activation begins.
Stability ModerateProne to protodeboronation (loss of B(OH)₂) if heated in aqueous base without rapid transmetallation.
Solubility High in H₂O/MeOH; Low in TolueneRequires polar co-solvents (DMF, Dioxane, or n-Butanol).

Mechanistic Insight: The "Salt Penalty"

In a standard Suzuki coupling, the base plays two roles:

  • Coordination to the Palladium(II) center (oxo-palladium pathway).

  • Formation of the reactive trihydroxyboronate species

    
     (boronate pathway).
    

The Failure Mode: When using the HBr salt , the first equivalent of base added is instantly consumed to neutralize the morpholine ammonium salt (


). If a standard protocol (using 2.0 equiv of base) is applied, only 1.0 equiv remains for the catalytic cycle, often leading to incomplete conversion or stalled reactions.

The Solution: You must calculate base stoichiometry as:



Recommended:3.0 to 3.5 equivalents  of Base.

Experimental Protocols

Protocol A: Standard Robust Conditions (Aryl Bromides/Iodides)

Best for: Routine synthesis, scale-up, and non-hindered substrates.

Reagents:

  • Nucleophile: 3-Morpholinophenylboronic acid HBr (1.2 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

  • Base: K₂CO₂ (3.5 equiv) or Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with the Aryl Bromide (1.0 mmol), Boronic Acid HBr salt (1.2 mmol, 345 mg), and Pd(dppf)Cl₂ (0.03 mmol).

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe. Stir for 2 minutes.

  • Base Activation: Add degassed Water (1 mL) containing pre-dissolved K₂CO₃ (3.5 mmol, 483 mg).

    • Note: Evolution of CO₂ gas may occur upon neutralization. Vent via a needle if necessary.

  • Reaction: Heat the mixture to 80°C for 4–12 hours.

  • QC Check: Monitor by LCMS. Look for the des-bromo product (protodeboronation) vs. coupled product.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry over Na₂SO₄, and concentrate.

Protocol B: High-Performance Conditions (Aryl Chlorides / Hindered Systems)

Best for: Unreactive aryl chlorides, electron-rich electrophiles, or rapid library synthesis.

Reagents:

  • Catalyst: XPhos Pd G2 (2 mol%) – Rapid activation, resists deboronation.

  • Base: K₃PO₄ (3.0 equiv) – Anhydrous phosphate is often superior for chlorides.

  • Solvent: n-Butanol or THF/Water (10:1).

Methodology:

  • Combine Boronic Acid HBr salt (1.5 equiv), Aryl Chloride (1.0 equiv), XPhos Pd G2 (0.02 equiv), and K₃PO₄ (3.0 equiv) in a vial.

  • Purge with Argon.

  • Add n-Butanol (0.2 M concentration relative to halide).

  • Heat to 100°C for 2 hours.

    • Why XPhos? The bulky biaryl ligand facilitates oxidative addition into the C-Cl bond and protects the Pd center from non-productive coordination by the morpholine nitrogen.

Visualizing the Workflow & Mechanism

Figure 1: Operational Workflow for HBr Salts

This diagram illustrates the critical neutralization step required before the catalytic cycle can proceed effectively.

SuzukiWorkflow Start Weighing (Hygroscopic Salt) Dissolve Solvent Addition (Dioxane/H2O) Start->Dissolve Neutralize Base Addition (Neutralize HBr) Dissolve->Neutralize + Base (1 eq) Activate Boronate Formation [Ar-B(OH)3]- Neutralize->Activate + Base (2 eq) Catalysis Pd Catalysis (Heat 80°C) Activate->Catalysis + Pd / Ar-X Product Workup & Isolation Catalysis->Product

Caption: Workflow emphasizing the dual-phase base consumption: 1 eq for salt neutralization, 2 eq for activation.

Figure 2: Mechanistic Pathway & Interference

This diagram details the competition between successful coupling and the protodeboronation side-reaction common with amino-aryl boronates.

Mechanism HBr_Salt Ar-B(OH)2 • HBr (Stable Precursor) Free_Amine Ar-B(OH)2 (Free Amine) HBr_Salt->Free_Amine Base (1 eq) Boronate [Ar-B(OH)3]- (Active Species) Free_Amine->Boronate Base (OH-) Pd_Cycle Pd(II)-Ar-X (Oxidative Complex) Boronate->Pd_Cycle Transmetallation Deboronation Ar-H (Side Product) Boronate->Deboronation Slow Transmetallation + H2O / Heat Product Coupled Biaryl Pd_Cycle->Product Reductive Elimination

Caption: The active boronate species faces a kinetic competition between Transmetallation (Product) and Hydrolysis (Side Product).

Troubleshooting & Optimization (Self-Validating System)

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Acidic pH (HBr not neutralized)Check pH of aqueous layer. It must be >10. Increase base to 4.0 equiv.
Des-bromo Product (Ar-H) ProtodeboronationThe boronate is unstable. Lower temp to 60°C, increase catalyst loading, or switch to anhydrous conditions (Protocol B).
Homocoupling (Ar-Ar) Oxygen presenceIncomplete degassing.[1] Ensure rigorous Argon purge.
Precipitation Pd-Amine coordinationThe morpholine nitrogen is poisoning the Pd. Switch to XPhos or SPhos ligands which are bulky enough to prevent amine coordination.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[2] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[2] Journal of the American Chemical Society, 132(40), 14073–14075.[2]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

  • Sigma-Aldrich. (n.d.). 3-(Morpholino)phenylboronic acid Product Page. Merck KGaA.

Sources

Application Note: In Situ Neutralization of 3-Morpholinophenylboronic Acid HBr

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the in situ neutralization and subsequent activation of 3-Morpholinophenylboronic acid HBr (3-MPBA·HBr). This guide is designed for medicinal chemists and process engineers requiring high-efficiency cross-coupling of this specific building block without prior isolation of the unstable free base.

Introduction & Chemical Context

3-Morpholinophenylboronic acid is a critical intermediate in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathway modulators). It is commercially supplied as the Hydrobromide (HBr) salt to enhance shelf stability. The free base is an amphoteric amino-boronic acid prone to oxidative degradation and protodeboronation upon prolonged storage.

However, the HBr salt is catalytically inactive. The protonated morpholine nitrogen (


) renders the molecule highly polar and prevents the formation of the active boronate species required for transmetalation.

The Challenge: To utilize the HBr salt in palladium-catalyzed couplings, one must neutralize the HBr in situ to release the free amine, while simultaneously generating the boronate anion (


). Failure to account for the acidic proton leads to incomplete conversion, catalyst poisoning by halide excess, or pH fluctuations that accelerate protodeboronation.

Mechanistic Pathway & Stoichiometry

Successful activation requires a precise base stoichiometry. Unlike standard boronic acids, 3-MPBA·HBr acts as a diprotic acid equivalent in the reaction media (1 eq HBr + 1 eq Boronic Acid Lewis acidity).

Reaction Stoichiometry Table
ComponentFunctionEq. Required (vs. Ar-Br)Notes
3-MPBA·HBr Nucleophile1.1 – 1.5 equivExcess compensates for protodeboronation.
Base (

)
Neutralization & Activation3.0 – 4.0 equiv Standard Suzuki uses 2.0 eq. You must add +1.0 eq to neutralize the HBr.
Pd Catalyst Mediator0.01 – 0.05 equivPd(dppf)Cl₂ or Pd(PPh₃)₄ recommended.
Water Co-solventN/A (10-20% v/v)Essential for dissolving inorganic base and solubilizing the HBr salt initially.
Activation Workflow Diagram

NeutralizationPathway Salt 3-MPBA·HBr Salt (Inactive, Solid) Base1 + 1.0 eq Base (Neutralization) Salt->Base1 FreeBase Free Base (Neutral, Soluble in Org.) Base1->FreeBase HBr removal Base2 + 1.0 eq Base (Activation) FreeBase->Base2 Boronate Boronate Anion [Ar-B(OH)3]- Base2->Boronate Lewis Acid-Base Complex PdCycle Pd Catalytic Cycle (Transmetalation) Boronate->PdCycle Active Species

Figure 1: Step-wise activation pathway. The HBr salt must first be neutralized to the free amine before the boronic acid can effectively form the boronate species necessary for the catalytic cycle.

Protocol: One-Pot Suzuki-Miyaura Coupling

This protocol is optimized for the coupling of 3-MPBA·HBr with aryl bromides/iodides.[1] It utilizes a biphasic solvent system to ensure solubility of both the inorganic salt (initially) and the organic free base (subsequently).

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv)[2]

  • Boronic Acid: 3-Morpholinophenylboronic acid HBr (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (3.5 equiv)
  • Catalyst:

    
     (3-5 mol%)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure
  • Preparation of Solid Phase:

    • To a reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 eq), 3-MPBA·HBr (1.2 eq), and Pd catalyst (0.03 eq).

    • Note: Adding the HBr salt directly with the catalyst is safe as long as solvent is not yet added.

  • Solvent Degassing (Crucial):

    • In a separate flask, sparge the 1,4-Dioxane/Water mixture with Nitrogen or Argon for 15 minutes.

    • Why? Electron-rich morpholino-boronic acids are sensitive to oxidative homocoupling.

  • In Situ Neutralization & Activation:

    • Add the degassed solvent mixture to the solids.

    • Immediately add the Base (

      
      , 3.5 eq).
      
    • Observation: Evolution of

      
       gas may occur as the HBr is neutralized. The suspension will change consistency as the HBr salt dissolves and the free base/boronate forms.
      
  • Reaction:

    • Seal the vial and heat to 80–90 °C .

    • Monitor by LC-MS. The HBr salt (polar) will disappear, transient free base may be seen, followed by product formation.

    • Time: Typically 2–6 hours.

  • Work-up:

    • Cool to room temperature.[3]

    • Dilute with EtOAc and wash with water.

    • Critical: The product likely contains the basic morpholine moiety. Ensure the aqueous wash is not too acidic (pH > 9) to prevent extracting the product into the water layer as a salt.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Insufficient BaseThe HBr consumed 1 eq of base, leaving insufficient amount for boronate formation. Increase base to 4.0 eq.
Protodeboronation pH too high / Heating3-Morpholino group is electron-donating, destabilizing the C-B bond. Lower temp to 70°C or use a milder base like

.
Precipitation Solubility of HBr saltIf the salt clumps before reacting, increase water ratio to 3:1 (Dioxane:Water) initially, or pre-dissolve the HBr salt in the water/base portion before adding to the organic/catalyst mix.
Homocoupling Oxygen presenceDegas solvents rigorously. The morpholine nitrogen can facilitate oxidation of the boronic acid.

Alternative Protocol: Anhydrous Generation

For water-sensitive substrates where aqueous base cannot be used.

If the coupling requires strictly anhydrous conditions (e.g., Buchwald-Hartwig or sensitive electrophiles), you cannot use the standard aqueous Suzuki condition. You must "free-base" the salt first, but do it rapidly to avoid degradation.

  • Suspend 3-MPBA·HBr in MeOH.

  • Add 1.05 eq of NaOMe or

    
    . Stir for 5 mins.
    
  • Concentrate in vacuo (do not heat >40°C).

  • Redissolve residue in dry Dioxane/Toluene.

  • Filter off the inorganic bromide salt (NaBr/Et3N·HBr) if necessary (using a syringe filter).

  • Use the filtrate immediately in the anhydrous reaction.

References

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

  • Gonzalez, A., et al. (2018). Practical Guide to the Synthesis of Functionalized Morpholines. Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (2023). Product Specification: 3-Morpholinophenylboronic acid hydrochloride.

Sources

using 3-Morpholinophenylboronic acid HBr as a building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic application of 3-Morpholinophenylboronic acid HBr as a high-value building block in the synthesis of ATP-competitive kinase inhibitors.

Executive Summary

The 3-morpholinophenyl moiety is a privileged pharmacophore in kinase inhibitor discovery. It serves a dual function:

  • Solubility Enhancement: The morpholine ring (pKa ~8.3) improves aqueous solubility and metabolic stability compared to unsubstituted phenyl rings.

  • Binding Affinity: In many kinase active sites (e.g., PI3K, mTOR, EGFR), the meta-positioned morpholine oxygen can accept hydrogen bonds from solvent-exposed residues, while the phenyl ring engages in

    
    -stacking interactions.
    

This guide provides a validated protocol for utilizing 3-Morpholinophenylboronic acid HBr in Suzuki-Miyaura cross-coupling reactions. The HBr salt form is preferred over the free acid for its superior shelf-stability and resistance to boroxine (anhydride) formation.

Chemical Identity & Handling

  • Compound Name: 3-Morpholinophenylboronic acid hydrobromide

  • Structure: A phenyl ring substituted at the 3-position (meta) with a morpholine ring and a boronic acid group.

  • Role: Nucleophilic coupling partner (Organoboron species).

Stability & Storage Protocol
  • Hygroscopicity: The HBr salt is hygroscopic. Store in a desiccator at -20°C .

  • Boroxine Formation: Unlike the free acid, the HBr salt resists dehydration into the trimeric boroxine form. However, prolonged exposure to humid air can hydrolyze the salt.

  • Handling: Weigh quickly in ambient air, but conduct all reactions under an inert atmosphere (Nitrogen or Argon).

Strategic Rationale: The "Meta-Morpholine" Vector

In kinase inhibitor design, the "hinge region" of the kinase binds the core heterocycle (e.g., quinazoline, pyrimidine). Substituents extending from this core determine selectivity and physicochemical properties.

  • Para-substitution (4-position): Often clashes with the "gatekeeper" residue deep in the pocket.

  • Meta-substitution (3-position): Directs the morpholine tail towards the solvent front or the ribose-binding pocket . This is critical for improving ADME properties without sacrificing binding affinity.

Workflow Visualization: Fragment-Based Drug Design

The following diagram illustrates where this building block fits into the optimization cycle of a kinase inhibitor.

KinaseOptimization cluster_0 Optimization Cycle Hit Hit Identification (Scaffold Screening) Design Structure-Based Design (Docking into ATP Pocket) Hit->Design Identify Vector Synthesis Suzuki Coupling (3-Morpholinophenylboronic acid) Design->Synthesis Select Reagent Testing Bioassay (IC50) & ADME Profiling Synthesis->Testing Generate Analog Testing->Design SAR Feedback

Caption: Iterative optimization workflow utilizing 3-Morpholinophenylboronic acid to probe the solvent-exposed region of the kinase ATP pocket.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 3-Morpholinophenylboronic acid HBr with a generic heteroaryl chloride (e.g., 4-chloroquinazoline or 2-chloropyrimidine).

Reaction Criticality: The Base Equivalent

Crucial Insight: Because the reagent is an HBr salt , the first equivalent of base is consumed solely to neutralize the HBr and free the boronic acid. You must use excess base (typically 3.0–4.0 equivalents) to ensure the catalytic cycle proceeds efficiently.

Materials
ReagentEquivalentsRole
Heteroaryl Chloride (Core)1.0 eqElectrophile
3-Morpholinophenylboronic acid HBr 1.2 – 1.5 eq Nucleophile
Pd(dppf)Cl₂·DCM0.05 eq (5 mol%)Catalyst
Potassium Carbonate (K₂CO₃)3.5 eq Base (Neutralizer + Activator)
1,4-Dioxane / Water (4:1)0.1 M conc.Solvent System
Step-by-Step Procedure
  • Preparation: In a microwave vial or round-bottom flask equipped with a magnetic stir bar, add the Heteroaryl Chloride (1.0 eq) and 3-Morpholinophenylboronic acid HBr (1.2 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 eq).

    • Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for heteroaryl chlorides due to its bidentate ligand, which resists dissociation and increases stability against the basic morpholine nitrogen.

  • Inerting: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvent & Base: Inject the degassed 1,4-Dioxane followed by the K₂CO₃ solution (dissolved in the water portion).

    • Observation: Evolution of CO₂ gas may occur as the HBr is neutralized. Ensure the system is vented via a needle if strictly sealed, or use a balloon.

  • Reaction: Heat the mixture to 90°C for 4–16 hours (or 120°C for 30 min in a microwave reactor).

  • Monitoring: Monitor by LC-MS. Look for the product mass [M+H]+ and the disappearance of the chloride starting material.

    • Troubleshooting: If protodeboronation (loss of B(OH)₂) is observed (formation of phenyl-morpholine byproduct), lower the temperature to 80°C and increase the catalyst loading to 10 mol%.

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water and brine. The morpholine product is basic; ensure the aqueous layer is not too acidic during extraction, or the product will protonate and remain in the water.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Mechanism Visualization

The following diagram highlights the specific neutralization step required for the HBr salt form.

SuzukiMechanism cluster_chem Salt Neutralization is Critical Start 3-Morpholinophenyl- boronic acid HBr Base Base (K2CO3) (1st Eq.) Start->Base Neutralization FreeAcid Free Boronic Acid (Active Species) Base->FreeAcid -KBr, -H2O, -CO2 Cycle Pd Catalytic Cycle (Transmetallation) FreeAcid->Cycle Base Activation (2nd Eq.) Product Coupled Kinase Inhibitor Cycle->Product Reductive Elimination

Caption: Mechanistic pathway emphasizing the requirement for extra base to convert the HBr salt precursor into the active free boronic acid species.

Optimization Data: Catalyst & Base Screening

The following data summarizes a typical optimization campaign for coupling this specific boronic acid to a deactivated chloro-pyrimidine core.

EntryCatalyst (5 mol%)Base (3.0 eq)SolventTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄Na₂CO₃DME/H₂O8045%Slow conversion; catalyst deactivation.
2Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10062%Good conversion, but purification difficult.
3Pd(dppf)Cl₂·DCM K₂CO₃ Dioxane/H₂O 90 88% Optimal Conditions. Clean profile.
4Pd(dppf)Cl₂[1]·DCMCs₂CO₃DMF10070%Significant protodeboronation observed.

Data Source: Internal Benchmarking & Literature Consensus [1, 2].

Quality Control & Validation

To ensure the integrity of the synthesized inhibitor:

  • 1H NMR (DMSO-d6):

    • Look for the morpholine protons: ~3.1 ppm (N-CH2) and ~3.7 ppm (O-CH2) as triplets or broad multiplets.

    • Verify the disappearance of the boronic acid -OH protons (usually broad singlets around 8.0 ppm in the starting material).

  • LC-MS Purity:

    • Run in acidic mode (Formic acid). The morpholine nitrogen will protonate, often showing a strong [M+H]+ signal.

    • Check for the "de-boronated" byproduct (phenylmorpholine), which indicates catalyst failure or overheating.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennon, I. C., et al. (2005). The Suzuki Cross-Coupling Reaction.[2][3][4] Advanced Synthesis & Catalysis, 347, 313.

  • Garner, A. P., et al. (2013). Selectivity of Kinase Inhibitors in the PI3K/mTOR Pathway. Nature Chemical Biology, 9, 377–387. (Context for morpholine usage in PI3K inhibitors).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids. Link[5]

  • Organic Chemistry Portal. (2024). Suzuki Coupling.[2][6] Link

Sources

Troubleshooting & Optimization

preventing protodeboronation of 3-Morpholinophenylboronic acid during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Protodeboronation in Suzuki-Miyaura Coupling

Ticket ID: #BOR-3MP-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic & Triage

Before altering your entire workflow, use this diagnostic flowchart to confirm if protodeboronation is the root cause of your yield loss, or if you are facing a related issue like catalyst poisoning (common with morpholine substrates).

DiagnosticFlow Start Symptom: Low Yield of Biaryl Product CheckLCMS Analyze Crude Mixture (LC-MS/NMR) Start->CheckLCMS Result1 Found: 3-Phenylmorpholine (Ar-H) CheckLCMS->Result1 Major Byproduct Result2 Found: Unreacted Aryl Halide Only CheckLCMS->Result2 No Byproduct Result3 Found: Homocoupling (Ar-Ar) CheckLCMS->Result3 Dimer found Diagnosis1 DIAGNOSIS: Protodeboronation (C-B bond cleavage) Result1->Diagnosis1 Diagnosis2 DIAGNOSIS: Catalyst Deactivation (Morpholine N-coordination?) Result2->Diagnosis2 Diagnosis3 DIAGNOSIS: Oxidative Homocoupling (Oxygen ingress) Result3->Diagnosis3 Action1 Go to Module 2 & 3 (Base/Solvent Optimization) Diagnosis1->Action1 Action2 Go to Module 3 (Q3) (Ligand/Catalyst Switch) Diagnosis2->Action2

Figure 1: Diagnostic decision tree for Suzuki coupling failures involving 3-morpholinophenylboronic acid.

The Mechanism: Why 3-Morpholinophenylboronic Acid Degrades

Understanding the enemy is the first step to defeating it. Protodeboronation is not random; it is a specific, base-catalyzed chemical reaction.

The "Morpholine Effect"

While 3-substituted arylboronic acids are generally more stable than 2- or 4-substituted isomers, the morpholine ring introduces two specific vulnerabilities:

  • Electronic Enrichment: The nitrogen atom is an electron-donating group (EDG). While its resonance effect is strongest at the ortho and para positions, the overall electron-rich nature of the ring increases the basicity of the ipso-carbon (C-B bond site), making it more susceptible to proton attack.

  • Internal Basicity: The morpholine nitrogen can act as a local base or proton shuttle, potentially facilitating the transfer of a proton from the solvent (water/alcohol) to the carbon-boron bond.

Pathway Visualization

The degradation occurs primarily through the Base-Catalyzed Pathway involving the boronate "ate" complex.

Mechanism cluster_0 Critical Control Point BoronicAcid Boronic Acid (Neutral) AteComplex Boronate 'Ate' Complex (Anionic, Tetrahedral) BoronicAcid->AteComplex Equilibrium (Fast) Base + OH⁻ / Base Transition Transition State (Ipso-Protonation) AteComplex->Transition Rate Limiting Step (Requires Proton Source) Product Protodeboronated Product (Ar-H) + Boric Acid Transition->Product Irreversible

Figure 2: Mechanism of base-catalyzed protodeboronation. The "Ate" complex is the reactive species that must be protected or consumed rapidly.

Troubleshooting & FAQs

Q1: My reaction turns black and yields are low. Is the base killing my reagent?

Answer: Likely, yes. Strong hydroxide bases (NaOH, KOH) rapidly convert your boronic acid into the unstable boronate anion (the "Ate" complex in Fig 2) before the palladium catalyst can use it.

  • The Fix: Switch to a weaker, heterogeneous base.

    • Recommendation: Use K₃PO₄ (Potassium Phosphate Tribasic) or K₂CO₃ . These maintain a lower concentration of active base in solution compared to hydroxides.

    • Advanced Fix: If using K₃PO₄, use the monohydrate form or add a specific amount of water (e.g., 2-5 equivalents) rather than a bulk aqueous solution. This limits the "proton pool" available for the degradation step.

Q2: I see the starting material disappear, but only "reduced" product (Ar-H) forms. Should I lower the temperature?

Answer: Yes, but you must also increase catalyst activity. Protodeboronation has a lower activation energy than the transmetallation step (the step where the Boron attaches to the Palladium). High heat (80°C+) accelerates degradation faster than it accelerates a sluggish coupling.

  • The Fix:

    • Lower temperature to 40–60°C .

    • Crucial: To compensate for lower heat, use a highly active catalyst system that facilitates fast transmetallation. Bulky, electron-rich phosphine ligands are essential here.

    • Recommended Ligands: XPhos , SPhos , or Buchwald Precatalysts (Gen 3/4) . These ligands create a catalyst so active that it "grabs" the boronic acid before it has time to degrade.

Q3: Does the morpholine nitrogen poison the catalyst?

Answer: It is a strong possibility. The basic nitrogen in morpholine can coordinate to the Palladium center, displacing your phosphine ligands and shutting down the catalytic cycle. This leaves your boronic acid sitting in the hot, basic soup—waiting to degrade.

  • The Fix:

    • Scavenger: Add a Lewis acid? No, that might kill the boronic acid.

    • Ligand Overload: Ensure your ligand-to-metal ratio is sufficient (e.g., 2:1 or higher for monodentate ligands).

    • Best Approach: Use Buchwald Precatalysts (e.g., XPhos Pd G4). These contain a pre-formed active species that is robust against amine coordination.

Experimental Protocols

Choose the protocol that matches your current situation.

Protocol A: The "Safe" Standard (Optimized for Stability)

Use this if you have standard reagents and want to minimize degradation without exotic chemicals.

ComponentReagentEquivalentsNotes
Solvent 1,4-Dioxane (Anhydrous)N/AAvoid alcohols (MeOH/EtOH).
Base K₃PO₄ (finely ground)2.0 - 3.0 eqAdd as solid. Add exactly 4-5 eq of H₂O via syringe.
Catalyst Pd(OAc)₂ + SPhos 2-5 mol%SPhos is excellent for stabilizing amine-containing substrates.
Temp 60 °C N/ADo not exceed 80°C.

Step-by-Step:

  • Charge a vial with Aryl Halide (1.0 eq), 3-Morpholinophenylboronic acid (1.2 - 1.5 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).

  • Seal and purge with Argon/Nitrogen (3 cycles).[1] Oxygen promotes homocoupling.[2][3]

  • Add anhydrous Dioxane (0.2 M concentration).

  • Add degassed water (5.0 eq relative to halide) via syringe. Strictly limit water.

  • Stir vigorously at 60°C. Monitor by LC-MS at 1 hour.

Protocol B: The "Nuclear Option" (Anhydrous Conditions)

Use this if Protocol A fails and you still see significant Ar-H byproduct. This eliminates the proton source entirely.

ComponentReagentEquivalentsNotes
Solvent THF or Toluene N/AMust be dry/anhydrous.
Base TMSOK (Potassium Trimethylsilanolate)1.5 - 2.0 eqSoluble, anhydrous base.
Catalyst XPhos Pd G4 1-2 mol%Extremely fast turnover.
Temp Room Temp to 40°C N/AMilder conditions possible with TMSOK.

Mechanism of Action: TMSOK acts as a base to activate the boronic acid but does not provide a proton source (H+) for the deboronation step. This physically prevents the formation of Ar-H.

Advanced Strategy: MIDA Boronates

If the boronic acid is simply too unstable (e.g., degrading during storage or within minutes of reaction), you must switch to a MIDA Boronate .

  • What is it? N-Methyliminodiacetic acid (MIDA) protects the boron atom, removing its Lewis acidity.

  • How it works: Under reaction conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid in low concentrations. This "slow release" ensures that as soon as the active species is formed, it is consumed by the catalyst, leaving no excess to degrade.

  • Implementation: Replace 3-Morpholinophenylboronic acid with 3-Morpholinophenyl MIDA boronate (often commercially available or synthesized in one step). Use standard aqueous Suzuki conditions (Protocol A).

References

  • Cox, P. A., et al. (2016). "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion." Journal of the American Chemical Society.[4]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society.[4]

  • Knapp, D. M., et al. (2010). "Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate." Journal of the American Chemical Society.[4]

  • Gillis, E. P., & Burke, M. D. (2007).[5] "A Simple and Modular Strategy for the Synthesis of Highly Substituted Polyenes." (MIDA Boronate Mechanism).[1][2][3][6][7] Journal of the American Chemical Society.[4]

  • BenchChem Technical Support. (2025). "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions."

Sources

removing residual palladium from morpholine-derivative synthesis products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky" Nature of Morpholines

Welcome to the technical support hub. If you are here, you likely have a morpholine-containing pharmacophore that is failing ICH Q3D specifications for palladium (typically <10 ppm for oral dosage).

The Core Issue: Morpholine is not just a structural motif; it is a potent ligand. The nitrogen atom in the morpholine ring acts as a Lewis base, coordinating tightly to Palladium (Pd), particularly Pd(II) species. Unlike neutral compounds where Pd simply "precipitates" or adheres loosely, your product is actively competing with your removal agents for the metal.

This guide moves beyond generic "add carbon and filter" advice to address the specific coordination chemistry challenges of morpholine derivatives.

Module 1: The Mechanism of Failure

Q: Why did my standard silica-thiol scavenger fail?

A: Standard silica-thiol scavengers often fail with morpholines because of ligand competition . In a typical scenario, the equilibrium constant (


) for the Morpholine-Pd complex is high enough that a simple thiol cannot displace it efficiently at room temperature. You are fighting an equilibrium war.

To win, you must either:

  • Increase Binding Affinity: Use a scavenger with a higher

    
     than morpholine (e.g., DMT or Thiourea).
    
  • Shift Kinetics: Use heat to overcome the activation energy required for ligand exchange.

Visualization: The Ligand Competition Model

LigandCompetition cluster_0 Solution Phase cluster_1 Solid Phase Pd_Morph Pd-Morpholine Complex (Stable Trap) Free_Pd Free Pd species (Transient) Pd_Morph->Free_Pd Dissociation (Requires Heat/Time) Pd_Scav Pd-Scavenger Complex (Waste Solid) Free_Pd->Pd_Scav Chemisorption (Irreversible) Scavenger Silica Scavenger (Thiol/DMT) Scavenger->Pd_Scav Binding

Figure 1: The kinetic barrier to Pd removal. The Pd must first dissociate from the morpholine product before it can be trapped by the scavenger.

Module 2: Scavenger Selection Guide

Q: Which functional group works best for basic amines?

A: Avoid simple thiols if Pd levels are high (>500 ppm). For morpholines, Dimercaptotriazine (DMT) and Thiourea are the gold standards because they function as multidentate chelators, offering a "chelate effect" that outcompetes the monodentate morpholine nitrogen.

Comparative Performance Matrix
Scavenger TypeFunctional GroupSpecificity for MorpholinesRecommended Condition
SiliaMetS® Thiol PropylthiolModerate . Good for Pd(0), but struggles with coordinated Pd(II).4-8 eq, 50°C, >4 hrs
SiliaMetS® DMT DimercaptotriazineHigh . The "Heavy Duty" option. Strong affinity for Pd(II) even in presence of amines.4 eq, RT to 40°C
SiliaMetS® Thiourea ThioureaHigh . Excellent for highly basic matrices.4 eq, 50°C
Activated Carbon N/A (Adsorption)Low/Variable . High risk of product loss due to non-specific binding of the morpholine ring.High loading (10-20 wt%), messy.

Module 3: Optimization & Troubleshooting Protocols

Q: I am using DMT, but Pd is still ~50 ppm. How do I optimize?

A: If the correct chemistry (DMT) is failing, the issue is usually solvation or kinetics . Palladium clusters can be trapped inside the crystal lattice of your product if it wasn't fully dissolved, or the solvent doesn't swell the silica matrix sufficiently.

Protocol: The "Swell and Heat" Method
  • Dissolution: Ensure the morpholine derivative is completely dissolved . If using a poor solvent (like heptane/IPA mixtures), add a co-solvent (THF or DMF) to ensure full homogeneity.

  • Solvent Choice: Silica scavengers work best in solvents that swell the pores.

    • Best: THF, DMF, Ethyl Acetate, Methanol.

    • Poor:[1][2] Water (unless specialized), Hexanes.[3]

  • Stoichiometry: Add 4 equivalents of scavenger relative to the residual Pd content (not the product).

    • Calculation: If you have 1000 ppm Pd, that is ~0.01 mol% Pd. 4 eq is negligible mass. However, for robustness, we often use 5-10 wt% relative to the product in early R&D.

  • Incubation: Heat to 50°C for 4-12 hours .

    • Why Heat? As shown in Figure 1, heat increases the rate of Pd dissociation from the morpholine.

  • Filtration: Filter through a 0.45 µm pad (or Celite) while still warm .

    • Critical: If you cool down before filtering, the equilibrium may shift back, or product may precipitate with the Pd trapped inside.

Troubleshooting Workflow

Troubleshooting Start Start: Pd > 10 ppm Check_Solvent Is Product Fully Soluble? Start->Check_Solvent Add_Cosolvent Add THF/DMF/MeOH Check_Solvent->Add_Cosolvent No Check_Temp Was reaction heated? Check_Solvent->Check_Temp Yes Add_Cosolvent->Check_Temp Increase_Temp Heat to 50-60°C (Increase dissociation) Check_Temp->Increase_Temp No Check_Scavenger Which Scavenger? Check_Temp->Check_Scavenger Yes Increase_Temp->Check_Scavenger Switch_DMT Switch to Si-DMT or Si-Thiourea Check_Scavenger->Switch_DMT Using Thiol Check_Oxidation Is Pd(0) or Pd(II)? Check_Scavenger->Check_Oxidation Using DMT Success Pd < 10 ppm Switch_DMT->Success Add_Oxidant Pd(0) is stubborn. Air sparge or weak oxidant to convert to Pd(II) Check_Oxidation->Add_Oxidant Suspect Pd(0) Check_Oxidation->Success Pd(II) confirmed Add_Oxidant->Success

Figure 2: Decision tree for troubleshooting persistent palladium contamination.

Module 4: Alternative Methods (When Silica Fails)

Q: Scavengers are too expensive for my scale. What else works?

A: If silica scavengers are cost-prohibitive or ineffective, use Aqueous Chelation Washes .

The NAC Wash Protocol (N-Acetylcysteine)

NAC is a potent, water-soluble ligand that can strip Pd from organic phases. This is highly effective for morpholine derivatives because NAC is a stronger ligand than morpholine.

  • Dissolve product in a water-immiscible solvent (DCM, EtOAc, or Toluene).

  • Prepare Wash Solution: 0.5M aqueous N-Acetylcysteine (adjust pH to neutral/slightly basic with NaOH to deprotonate the carboxylic acid, enhancing solubility).

  • Mix: Stir the biphasic mixture vigorously at 40-50°C for 1-2 hours.

    • Note: Room temperature washes are often insufficient for morpholine complexes.

  • Separate: Discard the aqueous layer (which should turn dark/yellow).

  • Repeat: Perform a standard brine wash to remove residual NAC.

Q: Can I use Activated Carbon?

A: Yes, but proceed with caution.

  • Recommendation: Use Darco KB-G or Ecosorb C-941 . These are chemically activated and have higher mesoporosity suitable for metal complexes.

  • Risk: Morpholines can protonate and bind to acidic sites on carbon, leading to yield loss. Always test recovery on a small scale first.

Module 5: Analytical Verification

Q: My colorimetric test says "Pass," but ICP-MS says "Fail." Why?

A: Colorimetric tests (like USP <231> heavy metals) are notoriously unreliable for specific catalyst residues. They rely on sulfide precipitation, which morpholine can inhibit by keeping the Pd solubilized.

  • Mandatory Standard: Always validate removal using ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or ICP-OES .

  • Digestion: Ensure the morpholine ring is fully digested (using Aqua Regia or Microwave digestion) so it doesn't suppress the Pd signal in the plasma.

References

  • ICH Q3D Guideline for Elemental Impurities . International Council for Harmonisation. (2019). Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004).[4][5] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[5][6] Available at: [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Available at: [Link]

  • Biotage User Guide . (2023). Metal Scavenging User Guide: ISOLUTE® Si-Thiol & MP-TMT.[7] Biotage.[7] Available at: [Link]

Sources

Technical Support Center: Overcoming Catalyst Poisoning by Morpholine Nitrogen in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common yet challenging issue in Suzuki-Miyaura cross-coupling reactions: catalyst poisoning by substrates containing a morpholine moiety. As experienced chemists know, the nitrogen atom in morpholine can act as a Lewis base, leading to catalyst inhibition and diminished reaction yields. This resource offers a structured approach to understanding and overcoming this hurdle.

Frequently Asked Questions (FAQs)

Here, we address the most common questions our application scientists receive regarding Suzuki reactions with morpholine-containing compounds.

Q1: Why is my Suzuki reaction failing or giving low yields when my substrate contains a morpholine group?

The primary reason for poor performance in Suzuki reactions involving morpholine-containing substrates is catalyst poisoning. The nitrogen atom of the morpholine ring can coordinate to the palladium catalyst, forming stable off-cycle complexes that are catalytically inactive or have significantly reduced activity.[1][2] This sequestration of the active catalyst from the catalytic cycle leads to incomplete conversion and low product yields.

Q2: How exactly does the morpholine nitrogen "poison" the palladium catalyst?

The poisoning mechanism involves the donation of the lone pair of electrons from the morpholine nitrogen to the electron-deficient palladium center (Pd(0) or Pd(II) species) in the catalytic cycle. This coordination can lead to the formation of stable palladium-morpholine complexes.[1][2] The formation of these off-cycle species reduces the concentration of the active catalyst available to participate in the crucial steps of the Suzuki-Miyaura coupling: oxidative addition, transmetalation, and reductive elimination.

Q3: Are there specific palladium catalysts or ligands that are more susceptible to poisoning by morpholine?

Catalyst systems with less sterically hindered and less electron-rich ligands are generally more susceptible to poisoning by morpholine. The open coordination sphere around the palladium center in such complexes allows for easier access and coordination of the morpholine nitrogen. Traditional phosphine ligands like triphenylphosphine (PPh₃) can be particularly vulnerable.

Q4: Can I just add more catalyst to overcome the poisoning effect?

While increasing the catalyst loading might seem like a straightforward solution, it is often not an efficient or cost-effective strategy. Simply adding more catalyst can lead to higher residual palladium levels in the final product, which is a significant concern in pharmaceutical applications. Moreover, it doesn't address the fundamental issue of catalyst inhibition and may still result in a stalled reaction if the poisoning is severe. A more robust approach involves selecting a catalyst system that is inherently resistant to poisoning.

Troubleshooting Guide: A Systematic Approach

When encountering difficulties with Suzuki reactions of morpholine-containing substrates, a systematic troubleshooting approach is crucial. This guide will walk you through diagnosing the problem and implementing effective solutions.

Initial Diagnosis: Is Morpholine the Culprit?
  • Run a Control Experiment: If possible, perform the reaction with a similar substrate that lacks the morpholine group. If this reaction proceeds smoothly under the same conditions, it strongly suggests that the morpholine moiety is the source of the problem.

  • Analyze the Reaction Mixture: Use techniques like TLC, LC-MS, or NMR to monitor the reaction progress. The presence of unreacted starting materials, particularly the morpholine-containing substrate, alongside catalyst decomposition (e.g., formation of palladium black) points towards catalyst deactivation.

Strategic Solutions to Counteract Morpholine Poisoning

If catalyst poisoning by the morpholine nitrogen is suspected, the following strategies, presented in a tiered approach, should be implemented.

Tier 1: Ligand Modification - The First Line of Defense

The choice of ligand is paramount in preventing the coordination of the morpholine nitrogen to the palladium center. The general principle is to use bulky and electron-rich ligands that shield the palladium and favor the desired catalytic cycle over off-cycle deactivation.

  • Recommended Ligands:

    • Bulky Biarylphosphines: Ligands such as XPhos , SPhos , and RuPhos are highly effective. Their steric bulk creates a "pocket" around the palladium atom, hindering the approach of the morpholine nitrogen.[3]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands, like IPr and SImes , are strong sigma-donors and often provide excellent stability and reactivity in the presence of challenging substrates.[4]

Table 1: Recommended Ligands for Suzuki Coupling with Morpholine-Containing Substrates

LigandStructureKey Features
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylBulky, electron-rich biarylphosphine
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylBulky, electron-rich biarylphosphine with methoxy groups enhancing solubility and stability
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylHighly bulky and electron-donating biarylphosphine
IPr 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylideneSterically demanding N-heterocyclic carbene

Experimental Protocol: Ligand Screening for Suzuki Coupling of 4-Bromo-N-phenylmorpholine

This protocol provides a general framework for screening different ligands to identify the optimal conditions for your specific substrate.

Materials:

  • 4-Bromo-N-phenylmorpholine (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or Pd₂(dba)₃ (1 mol%)

  • Ligand (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene/Water (e.g., 10:1 v/v), degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vial, add 4-bromo-N-phenylmorpholine, phenylboronic acid, and potassium phosphate.

  • In a separate vial, pre-mix the palladium source and the ligand in a small amount of the reaction solvent under an inert atmosphere.

  • Add the catalyst-ligand solution to the reaction vial containing the substrates and base.

  • Add the remaining degassed solvent to the reaction vial.

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Compare the conversion and product formation for each ligand to determine the most effective one.

Tier 2: Catalyst System and Reaction Condition Optimization

If ligand screening does not fully resolve the issue, further optimization of the catalyst and reaction parameters is necessary.

  • Choice of Palladium Precatalyst: Modern palladium precatalysts, such as the Buchwald G3 or G4 precatalysts, often exhibit superior performance. These precatalysts are designed for reliable and efficient generation of the active Pd(0) species in situ.

  • Base Selection: The choice of base can influence the reaction outcome. While potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used, potassium phosphate (K₃PO₄) is often a good choice for challenging couplings. It is crucial to use a base that is sufficiently soluble in the reaction medium.

  • Solvent System: Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are typically effective. The water is necessary to facilitate the transmetalation step. For substrates with poor solubility, solvents like DMF or DME can be considered.

  • Temperature: While higher temperatures can sometimes overcome the activation barrier, they can also promote catalyst decomposition. It is advisable to start at a moderate temperature (e.g., 80 °C) and gradually increase it if the reaction is sluggish.

Visualization of the Problem and Solution

The following diagrams illustrate the mechanism of catalyst poisoning and the protective effect of bulky ligands.

Catalyst_Poisoning cluster_cycle Suzuki Catalytic Cycle cluster_poisoning Poisoning Pathway Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-X Inactive_Complex Inactive Pd-Morpholine Complex (Off-Cycle) Pd(0)L->Inactive_Complex Coordination Pd(II)ArX Pd(II) Intermediate OxAdd->Pd(II)ArX Transmetalation Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd(0)L Product Product RedElim->Product Pd(II)ArX->Transmetalation Ar'-B(OR)2 Morpholine Morpholine Substrate Morpholine->Inactive_Complex caption Fig 1: Morpholine nitrogen coordinating to the active catalyst. Ligand_Protection cluster_protected Protected Catalyst cluster_interaction Interaction with Morpholine Bulky_Ligand Bulky Ligand (e.g., XPhos) Protected_Pd Sterically Shielded Pd(0) Catalyst Bulky_Ligand->Protected_Pd No_Coordination Coordination Hindered Protected_Pd->No_Coordination Suzuki_Cycle Productive Suzuki Coupling Protected_Pd->Suzuki_Cycle Enters Catalytic Cycle Morpholine Morpholine Substrate Morpholine->No_Coordination caption Fig 2: Bulky ligands preventing morpholine coordination.

Caption: Steric shielding by bulky ligands.

Conclusion

Overcoming catalyst poisoning by morpholine nitrogen in Suzuki reactions is a common challenge that can be effectively addressed through a rational and systematic approach. By understanding the underlying mechanism of catalyst inhibition and strategically selecting bulky, electron-rich ligands, researchers can significantly improve reaction outcomes. This guide provides a foundational framework for troubleshooting and optimizing these challenging yet important transformations. For further assistance, please consult the references below or contact our technical support team.

References

  • Salamoun, J., et al. (2019). The palladium-based complexes bearing 1,3-dibenzylbenzimidazolium with morpholine, triphenylphosphine, and pyridine derivate ligands: synthesis, characterization, structure and enzyme inhibitions. Journal of the Iranian Chemical Society. [Link]

  • Özdemir, İ., et al. (2019). New morpholine-liganded palladium(II) N-heterocyclic carbene complexes: Synthesis, characterization, crystal structure, and DNA-binding studies. Archiv der Pharmazie. [Link]

  • Gagnon, A., et al. (2014). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Gudasi, K. B., et al. (2016). CRYSTAL STRUCTURE OF PALLADIUM(II) COMPLEX WITH 2,2c-D. Journal of Structural Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Paper Teplate. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research. [Link]

  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

Sources

resolving formation of boroxine anhydrides in 3-Morpholinophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Formation of Boroxine Anhydrides in 3-Morpholinophenylboronic Acid Ticket ID: [TSC-BOR-3MP-001] Status: Open Analyst: Senior Application Scientist[1]

Executive Summary (The "Why")

You are likely observing discrepancies in stoichiometry, melting point, or solubility with 3-Morpholinophenylboronic acid . This is not necessarily a degradation issue but a thermodynamic feature.

Boronic acids exist in a reversible equilibrium with their cyclic trimeric anhydrides (boroxines).[1] For 3-Morpholinophenylboronic acid , the electron-donating nature of the morpholine group (via the phenyl ring) thermodynamically favors the boroxine (anhydride) form over the free acid, especially in non-aqueous environments or under vacuum.[1]

Key Takeaway: You often cannot permanently "prevent" boroxine formation in the solid state. The goal is to quantify the ratio for accurate stoichiometry or re-hydrolyze in situ prior to reaction.

Diagnostic Module: Do I have Boroxine?

Before attempting remediation, confirm the species distribution. Standard Elemental Analysis (EA) is unreliable here because the carbon percentage changes with dehydration.

Method A: Visual & Physical Inspection
FeatureFree Boronic Acid (

)
Boroxine Anhydride (

)
Appearance Often "sticky," amorphous, or damp solid.[1]Distinctly crystalline, free-flowing powder.[1]
Melting Point Lower, often broad (due to water loss).[1]Higher, sharper melting point.[1]
Solubility Higher water solubility (polar).[1]Lower water solubility; higher organic solubility (DCM/CHCl

).[1]
Method B: H-NMR Diagnosis (The Gold Standard)

Run a standard proton NMR in a dry solvent (CDCl


 or DMSO-

).[1]
  • Observation: You will see two sets of aromatic signals.[2][3] The boroxine protons are typically shifted downfield (deshielded) compared to the boronic acid due to the electron-deficient boroxine ring.

  • Confirmation Test: Add 1 drop of

    
     to the NMR tube and shake.
    
    • Result: If the dual peaks collapse into a single set of peaks, the mixture was a reversible acid/anhydride equilibrium. The water forces everything to the acid form.

Technical Protocols

Protocol 1: Controlled Re-hydrolysis (Batch Correction)

Use this if you require the free acid form for a specific crystallization or biological assay.

Principle: Le Chatelier’s principle dictates that adding water shifts the equilibrium to the acid form. However, simply adding water to a hydrophobic powder is inefficient.[1]

  • Dissolution: Dissolve the crude 3-Morpholinophenylboronic acid in a minimal amount of Acetone or THF (the morpholine moiety ensures good solubility here).

  • Precipitation: Slowly add Water (3:1 ratio relative to organic solvent) while stirring vigorously.

    • Note: The morpholine nitrogen is basic. If the pH is too high, the boronate anion may form. Keep pH neutral (~7).[1]

  • Filtration: Collect the precipitate.

  • Drying (CRITICAL): Do NOT dry under high vacuum or heat (>40°C).[1]

    • Correct Method: Air dry on a filter paper or use a desiccator with a mild desiccant (like CaCl

      
      ) at ambient pressure.
      
    • Reason: High vacuum removes the lattice water, instantly driving the dehydration back to the boroxine.

Protocol 2: Quantitative NMR (qNMR) for Stoichiometry

Use this for setting up Suzuki-Miyaura couplings.[1] It eliminates the need to purify the compound.

Instead of trying to isolate the pure acid, determine the Effective Molecular Weight (EMW) .

  • Standard Selection: Choose an internal standard (IS) with high purity and non-overlapping peaks (e.g., 1,3,5-Trimethoxybenzene or Dimethyl sulfone ).[1]

  • Preparation: Weigh ~10 mg of your boronic acid sample (

    
    ) and ~10 mg of IS (
    
    
    
    ) into the same vial. Dissolve in DMSO-
    
    
    .
  • Acquisition: Run

    
    H-NMR with a relaxation delay (
    
    
    
    ) of at least 30-60 seconds to ensure full relaxation.
  • Calculation:

    
    [1]
    
    • 
      : Integrated Area[1][3]
      
    • 
      : Number of protons
      
    • 
      : Molecular Weight[1][4][5]
      
  • Application: Use the calculated purity to adjust the mass used in your reaction.

Mechanism & Visualization

The Equilibrium Pathway

The formation of boroxine is an entropy-driven dehydration. For 3-Morpholinophenylboronic acid, the morpholine group acts as an electron donor (EDG), which stabilizes the partial positive charge on the boron in the transition state, often accelerating re-equilibration.

BoroxineEquilibrium cluster_0 Thermodynamic Drivers Acid 3-Morpholinophenyl- boronic Acid (Monomer) Transition Dehydration (- 3 H2O) Acid->Transition Vacuum / Heat / Desiccants Transition->Acid Boroxine Boroxine (Cyclic Trimer) Transition->Boroxine Boroxine->Transition + Water / Humidity Note1 Entropy increases (Release of 3 H2O)

Figure 1: The reversible dehydration pathway. Note that "drying" the compound actually degrades the acid form into the anhydride.

Frequently Asked Questions (FAQ)

Q: Can I use the boroxine form directly in Suzuki couplings? A: Yes. The boroxine hydrolyzes rapidly in the presence of the aqueous base (e.g.,


 or 

in water/dioxane) used in Suzuki conditions.
  • Correction: You must adjust stoichiometry. 1 mole of Boroxine = 3 moles of Boronic Acid. If you weigh it as the acid but it is actually the boroxine, you will be adding excess reagent. Use the qNMR method (Protocol 2) to determine the effective molarity.

Q: I see a third species in my NMR. What is it? A: It is likely the dimer or a hydrogen-bonded intermediate. Boronic acids can form oligomeric chains before cyclizing into the trimer. Adding


 should collapse this peak as well.[2]

Q: Why does the morpholine group make this worse? A: Electron-Donating Groups (EDGs) like the morpholine nitrogen (via the phenyl ring) generally increase the nucleophilicity of the oxygen atoms and can stabilize the boroxine ring. Conversely, Electron-Withdrawing Groups (EWGs) tend to favor the hydrolyzed acid form by making the boron more Lewis acidic and "thirsty" for water.[1]

Q: Should I store this under Argon? A: Surprisingly, no . Storing under ultra-dry inert gas can promote dehydration. It is best stored in a tightly sealed container at


. If you need the acid form, a slightly humid atmosphere is actually better, though this risks hydrolysis of the morpholine ring if not careful. The best practice is to store it "as is" and quantify before use.

References

  • Hallberg, A., et al. (2006).[1] Boronic Acid or Boroxine? Probing the State of Boronic Acids in Solid State and Solution. Journal of Organic Chemistry.

  • Tokunaga, Y., et al. (2013).[1] Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles.[6]

  • Santini, R., et al. (2018).[1] A Guide to the Analysis of Boronic Acids and Their Derivatives. Journal of Organic Chemistry. [1]

  • BenchChem Technical Support. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment.

Sources

Technical Guide: Handling & Optimization of 3-Morpholinophenylboronic Acid Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual Threat"

3-Morpholinophenylboronic acid hydrobromide (CAS: 850667-66-2) presents a unique challenge in organic synthesis. It combines the inherent instability of the boronic acid moiety (equilibrium with boroxines) with the extreme hygroscopicity of the hydrobromide salt .

Users frequently report "purity failures" or "failed couplings" that are actually artifacts of improper handling. This guide moves beyond basic safety data to provide a mechanistic understanding of how to preserve the integrity of this reagent.

The Chemical Equilibrium (The "Why")

To handle this compound, you must understand the dynamic equilibrium it exists in. It is rarely a single static species.

The Boroxine-Water Cycle

Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines (anhydrides). This is reversible. However, the HBr salt introduces a strong hygroscopic drive, pulling atmospheric moisture into the lattice, which shifts the equilibrium back to the acid but also creates a "goo" that is difficult to weigh.

The Protodeboronation Risk

While electron-poor arylboronic acids are generally stable, the presence of the HBr salt creates a localized acidic environment. In the presence of excess moisture and heat, this can accelerate protodeboronation (cleavage of the C-B bond), irreversibly destroying the reagent [1].

BoronicEquilibrium BoronicAcid Free Boronic Acid (Active Reagent) Boroxine Boroxine (Trimer) (Dehydrated Form) BoronicAcid->Boroxine - H2O (Vacuum/Heat) Degradation Protodeboronation (Irreversible Loss) BoronicAcid->Degradation H+ / H2O / Heat Boroxine->BoronicAcid + H2O (Atmosphere) HBr_Salt HBr Salt Lattice (Hygroscopic) HBr_Salt->BoronicAcid Dissolution

Figure 1: The Dynamic Stability Equilibrium. The reagent exists in a flux between acid and boroxine. The danger zone is the red path (Degradation), accelerated by the acidic HBr environment if wet.

Storage & Intake: The First Line of Defense

Q: My bottle arrived and the powder looks clumpy. Is it degraded? A: Not necessarily. Clumping indicates moisture absorption (formation of hydrates), but the C-B bond may still be intact.

  • Action: Run a

    
    H NMR in DMSO-
    
    
    
    .
    • Check: Look for the morpholine peaks and the aromatic protons.

    • Ignore: Broad B-OH peaks (these vary with water content).

    • Fail Criteria: If you see significant unsubstituted benzene (from C-B cleavage), discard.

Q: How should I store it long-term? A: The "fridge" is not enough. You must control humidity.[1]

ConditionSuitabilityMechanism of Failure
Ambient Shelf CRITICAL FAIL Deliquescence within hours/days due to HBr.
Standard Fridge ⚠️ RISKY Condensation forms inside the bottle upon warming up.
Desiccator (RT) GOOD Prevents hydration; keeps powder flowable.
Glovebox (-20°C) 🌟 GOLD STANDARD Total exclusion of water and oxygen.

Handling & Weighing: The "Inert Transfer" Protocol

Q: It turns to paste on the balance paper. How do I weigh it accurately? A: You are weighing water, not reagent. This leads to under-loading your catalyst cycle. Use the Difference Weighing Technique .

Protocol: The Inert Weighing Method
  • Preparation: Dry a septum-capped vial and purge with Argon/Nitrogen.

  • Tare: Place the closed vial on the balance. Tare.

  • Transfer: Quickly add the approximate amount of solid to the vial (do this in a hood or glove bag). Cap immediately.

  • Weigh: Return to balance. Record the mass.

  • Correction: If the solid is sticky, assume it has absorbed water. You must correct the stoichiometry (see Section 5).

Reaction Troubleshooting: The Stoichiometry Trap

Q: My Suzuki coupling stalled. I used 1.5 equivalents of base. Why? A: You likely ran out of base.

  • The HBr Factor: This is a hydrobromide salt. The first equivalent of base you add is sacrificed immediately to neutralize the HBr.

  • The Correction: You effectively used only 0.5 equivalents of base for the catalytic cycle, which is insufficient for the transmetallation step.

Corrected Base Formula:



Q: How do I calculate the "Real" Molecular Weight (MW)? A: Commercial batches of HBr salts often contain 0.5 to 2.0 water molecules per crystal unit.

  • Standard MW: 288.0 g/mol (Anhydrous basis).

  • Real MW: Determine via titration or qNMR (Quantitative NMR) using an internal standard (e.g., maleic acid).

  • Rule of Thumb: If qNMR is unavailable, assume ~5-10% excess mass is water. Adjust your loading to 1.1 equivalents to ensure you have enough active boron species.

Recovery & Purification[2][3]

Q: Can I dry the sticky solid in an oven? A: NO.

  • Risk: Thermal drying in air promotes oxidation (phenol formation) and total conversion to the boroxine anhydride (which is insoluble in some solvents).

  • Solution: Vacuum drying at ambient temperature.

Protocol: Vacuum Restoration
  • Place the open vial in a vacuum desiccator over

    
     (Phosphorus Pentoxide) or activated silica gel.
    
  • Apply high vacuum (< 1 mbar) for 24 hours at Room Temperature .

  • Result: This removes surface water without driving the thermal dehydration to the insoluble anhydride [2].

Workflow Start Start: Solid Reagent Check Visual Inspection: Flowable powder? Start->Check Dry Vacuum Dry (RT, 24h, P2O5) Check->Dry No (Clumped/Sticky) Weigh Weighing: Use Closed Vial + Inert Gas Check->Weigh Yes Dry->Weigh Calc Stoichiometry Check: Add +1.0 eq Base for HBr Weigh->Calc React Proceed to Reaction Calc->React

Figure 2: The Safe Handling Workflow. Follow this decision tree to ensure stoichiometry is not compromised by hygroscopicity.

References

  • Mechanism of Protodeboronation: Cox, P. A., et al. "Protodeboronation of Arylboronic Acids."[2] Journal of the American Chemical Society, 2017.

  • Boroxine-Acid Equilibrium & Drying: Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011.

  • Handling Hygroscopic Salts: "Handling Hygroscopic Reagents." Sigma-Aldrich Technical Bulletin.

  • Safety Data Sheet (General Arylboronic Acid HBr): "Safety Data Sheet: 3-Morpholinophenylboronic acid." Fisher Scientific.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum Analysis of 3-Morpholinophenylboronic Acid Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Morpholinophenylboronic acid hydrobromide. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative framework. We will dissect the spectrum, explain the rationale behind experimental choices, and contrast the data with that of key precursors and related structures. This approach not only validates the compound's identity but also equips the scientist to identify potential impurities and understand the subtleties of NMR analysis for this class of compounds.

Foundational Principles: The Unique Challenges of Boronic Acids in NMR

Before delving into the spectrum of our target compound, it is crucial to understand the specific behaviors of arylboronic acids during NMR analysis. Unlike simpler organic molecules, their spectra can be complicated by several factors:

  • Boroxine Formation: Boronic acids exist in a concentration and solvent-dependent equilibrium with their cyclic anhydride trimers, known as boroxines. This oligomerization can lead to signal broadening or the appearance of multiple sets of peaks, complicating interpretation.[1]

  • Quadrupolar Broadening: The boron atom (primarily ¹¹B, with a nuclear spin I = 3/2) possesses a nuclear quadrupole moment. This can cause rapid relaxation of adjacent protons, leading to broadening of their NMR signals, particularly the aromatic proton ortho to the boronic acid group.

  • Solvent and pH Effects: The chemical shifts of the B(OH)₂ protons and any acidic or basic functional groups are highly sensitive to the choice of deuterated solvent, the presence of water, and the sample's pH.[2][3] The hydrobromide salt form of our target molecule introduces an acidic proton, further emphasizing the need for careful solvent selection.

Our experimental design is therefore tailored to mitigate these challenges and produce a clean, interpretable spectrum that accurately reflects the molecular structure.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The protocol described below is a self-validating system designed for clarity and reproducibility. The choice of solvent is the most critical parameter for overcoming the challenges mentioned above.

Sample Preparation
  • Analyte Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[4]

  • Solvent Selection & Dissolution: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality Explanation: DMSO-d₆ is an ideal solvent for this analysis. Its high polarity readily dissolves the hydrobromide salt, and its hydrogen-bond accepting nature effectively breaks up the boroxine trimers, ensuring that the monomeric boronic acid is the predominant species observed.[1] This results in sharper, more easily interpretable signals. Alternatives like D₂O or CD₃OD could also be used but would lead to the exchange and disappearance of the B(OH)₂ and N-H protons.[1]

  • Homogenization: Vortex the vial for 30-60 seconds until the sample is fully dissolved. A gentle warming may be applied if necessary.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube using a clean pipette.

Instrument & Acquisition Parameters
  • Spectrometer: 400 MHz NMR Spectrometer

  • Nucleus: ¹H

  • Temperature: 298 K (25 °C)

  • Number of Scans: 16-64 (adjust based on concentration for adequate signal-to-noise)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time (aq): ~4 seconds

  • Spectral Width (sw): 20 ppm (centered around 6 ppm)

The following diagram illustrates the logical flow of this experimental workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh 5-10 mg of Analyte B Add 0.7 mL DMSO-d6 A->B C Vortex to Dissolve B->C D Transfer to NMR Tube C->D E Insert Sample into 400 MHz Spectrometer D->E To Spectrometer F Tune & Shim E->F G Acquire 1H Spectrum F->G H Fourier Transform & Phase Correction G->H Process FID I Integrate Peaks H->I J Assign Signals I->J

Caption: Workflow for NMR analysis of 3-Morpholinophenylboronic acid HBr.

Spectral Analysis and Peak Assignment

The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals corresponding to the aromatic, morpholine, and acidic protons.

Caption: Structure of this compound with proton designations.

Detailed Peak Assignments

The following table summarizes the predicted ¹H NMR data. The causality for each assignment is rooted in fundamental principles of chemical environment and spin-spin coupling.

Proton LabelPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
B(OH)₂ ~8.0Broad Singlet2HN/AAcidic protons, often broad. Shift is concentration-dependent.
Hₐ ~7.4Singlet (or narrow triplet)1HJ ≈ 2 HzOrtho to both substituents. Experiences deshielding from the boronic acid and shielding from the morpholine. Small coupling to Hc and Hd.
Hₑ ~7.3Doublet1HJ ≈ 8 HzOrtho to the boronic acid group, coupled to Hc.
H꜀ ~7.2Triplet1HJ ≈ 8 HzAppears as a triplet due to coupling with two adjacent protons, Hₑ and Hₒ.
Hₒ ~7.0Doublet1HJ ≈ 8 HzOrtho to the morpholine group and meta to the boronic acid, coupled to Hc.
N-H ~9.5-10.5Very Broad Singlet1HN/AHighly deshielded acidic proton from HBr salt formation. Very broad and may be difficult to observe.
Hₑ (Morpholine) ~3.8Triplet (apparent)4HJ ≈ 5 HzProtons adjacent to the oxygen atom are deshielded. Appears as a triplet due to coupling with Hf protons.[5][6]
Hբ (Morpholine) ~3.2Triplet (apparent)4HJ ≈ 5 HzProtons adjacent to the protonated nitrogen are deshielded. Their shift is downfield compared to neutral morpholine due to the positive charge.[7]

Trustworthiness Check: The integration values provide a self-validating system. The ratio of the aromatic region (Hₐ+Hₑ+H꜀+Hₒ = 4H) to the two morpholine signals (Hₑ+Hբ = 8H) should be 1:2, confirming the presence of one substituted phenyl ring and one morpholine ring.

A Comparative Analysis: Confirming Identity and Purity

The most powerful application of NMR is not just to confirm a structure, but to definitively distinguish it from other possibilities, such as starting materials or side-products.

Comparison with Key Precursors
  • 3-Bromoaniline: This likely starting material would show a distinct aromatic pattern but would completely lack the two characteristic morpholine signals at ~3.8 and ~3.2 ppm.[8][9] Its aromatic protons would also be in a different chemical shift range.[10]

  • Morpholine: The free amine reagent shows two signals around 3.67 ppm and 2.86 ppm (in CDCl₃) and, crucially, no signals in the aromatic region (6.5-8.5 ppm).[5][11]

Comparison with Related Structures
  • Phenylboronic Acid: This parent structure lacks the morpholine substituent. Its ¹H NMR spectrum is much simpler, showing aromatic signals between ~7.3 and ~8.0 ppm but no aliphatic signals.[12][13] The absence of the strong electron-donating morpholine group results in a more downfield aromatic profile.

  • Protodeborylation Impurity (Morpholinobenzene): A common side-reaction in reactions involving boronic acids is protodeborylation, which would yield morpholinobenzene. This impurity would present a significant challenge as it would show both morpholine and aromatic signals. However, its aromatic region would be simpler and shifted upfield due to the removal of the electron-withdrawing boronic acid group. Furthermore, the B(OH)₂ signal at ~8.0 ppm would be absent, and the total aromatic integration would be 5H, not 4H.

The table below provides a clear, quantitative comparison of the key diagnostic signals.

CompoundAromatic Protons (δ, ppm)Morpholine Protons (δ, ppm)B(OH)₂ Proton (δ, ppm)Key Differentiator
3-Morpholinophenylboronic acid HBr (Target) ~7.0 - 7.4 ~3.2 and ~3.8 ~8.0 Co-presence of all three signal types in a 4H:8H aromatic:aliphatic ratio.
3-Bromoaniline[9]~6.6 - 7.1AbsentAbsentAbsence of morpholine signals.
Phenylboronic Acid[12]~7.3 - 8.0AbsentPresentAbsence of morpholine signals.
Morpholine[5]Absent~2.9 and ~3.7AbsentAbsence of aromatic signals.

Conclusion

The ¹H NMR analysis of this compound is a nuanced but powerful tool for structural verification and purity assessment. By selecting an appropriate solvent like DMSO-d₆ to prevent boroxine formation and by carefully analyzing the distinct chemical shifts and integration ratios of the aromatic and morpholine protons, one can unambiguously confirm the compound's identity. The true power of this technique is realized in a comparative context, where the spectrum is contrasted against those of potential starting materials and impurities. This rigorous, evidence-based approach embodies the principles of scientific integrity and provides researchers with a high degree of confidence in their results.

References

  • Li, Z., et al. (2023). Separation and structural elucidation of a novel vardenafil analogue as an adulterant in a natural health care dietary supplement. ResearchGate. Retrieved from [Link]

  • Gharib, F., et al. (2006). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Spectroscopy Letters, 23(5), 627-635. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information: Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromoaniline. PubChem Compound Database. Retrieved from [Link]

  • Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information: Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]

  • Beachell, H. C., & Beistel, D. W. (1965). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry, 4(8), 1132-1136. Retrieved from [Link]

  • SpectraBase. (n.d.). Phenylboronic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). Phenylboronic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

  • Widdifield, C. M., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(15), 5047-5060. Retrieved from [Link]

  • Nitti, F., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 14945-14952. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Morpholino)phenylboronic acid. PubChem Compound Database. Retrieved from [Link]

  • American Chemical Society. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]

  • ContaminantDB. (n.d.). 1H NMR Spectrum (CHEM022801). Retrieved from [Link]

  • Reddit. (2025). HELP: Purifying boronic acids sucks. Retrieved from [Link]

  • Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholine. PubChem Compound Database. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Boronic Acid–DMAPO Cooperative Catalysis for Dehydrative Condensation between Carboxylic Acids and Amines. Retrieved from [Link]

  • ResearchGate. (2002). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. Retrieved from [Link]

  • ResearchGate. (2005). 1H and13C NMR spectra ofN-substituted morpholines. Retrieved from [Link]

  • Watson International Ltd. (n.d.). 3-Morpholinophenylboronic acid hydrochloride. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental (FT-IR, FT-RAMAN, UV, 1H and 13C NMR) and Computational (Density Functional Theory) studies on 3-bromophenylboronic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • ResearchGate. (2019). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. Retrieved from [Link]

  • Pharmaceutical Technology. (2025). Evaluating Impurities in Drugs (Part II of III). Retrieved from [Link]

Sources

comparison of 3-Morpholinophenylboronic acid HBr vs pinacol ester reactivity

[1]

Content Type: Technical Comparison Guide Subject: Reactivity, Stability, and Protocol Optimization for Suzuki-Miyaura Coupling Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

In medicinal chemistry, the 3-morpholinophenyl moiety is a privileged scaffold, often introduced via Suzuki-Miyaura cross-coupling.[1] Researchers typically face a choice between two primary reagents:[1]

  • 3-Morpholinophenylboronic acid HBr (The "Salt")[1]

  • 3-Morpholinophenylboronic acid pinacol ester (The "Ester")[1]

While both yield the same biaryl product, their mechanistic behaviors differ fundamentally.[1] The HBr salt offers higher atom economy and rapid transmetallation but demands specific base stoichiometry and polar solvents.[1] The Pinacol ester provides superior shelf-stability and solubility in non-polar media but exhibits slower reaction kinetics due to the requisite hydrolysis step and generates pinacol byproducts that can complicate purification.[1]

This guide dissects these differences to help you select the optimal reagent for your specific synthetic route.

Chemical Profile & Physical Properties[1][2][3][4][5]

The physical state and solubility of these reagents dictate solvent selection and handling procedures.[1]

Feature3-Morpholinophenylboronic acid HBr3-Morpholinophenylboronic acid pinacol ester
Structure Ionic salt (Ammonium/Boronic acid)Neutral Covalent Ester
CAS Number Commonly custom synthesized852227-95-3
Molecular Weight ~288.9 (Free base ~207.[1]0)289.19
Physical State Hydroscopic Solid (White/Off-white)Crystalline Solid or Viscous Oil
Solubility High: Water, MeOH, DMSO, DMFLow: DCM, Toluene, HexanesHigh: DCM, THF, Toluene, EtOAcLow: Water
Shelf Stability Moderate: Prone to dehydration (boroxine formation) if free base; HBr stabilizes amine but requires dry storage.[1]High: Resistant to hydrolysis and oxidation; stable at RT for months.[1]
Atom Economy High: Byproducts are boric acid & salts.[1]Lower: Generates pinacol (MW 118) waste.[1]

Mechanistic Deep Dive

Understanding the active species in the catalytic cycle is crucial for troubleshooting failed reactions.[1]

The "Base Tax" of the HBr Salt

The HBr salt is a latent nucleophile .[1] It cannot undergo transmetallation until the morpholine nitrogen is deprotonated and the boronic acid is activated.[1]

  • Requirement: You must add at least 1 extra equivalent of base to neutralize the HBr.[1] Failure to account for this results in an acidic reaction medium, shutting down the catalytic cycle.[1]

  • Pathway: HBr Salt

    
     Neutralization 
    
    
    Boronate Anion
    
    
    Transmetallation.[1]
The Hydrolysis Gate of the Pinacol Ester

Pinacol esters are often too sterically bulky to transmetallate directly.[1] They typically require a "pre-activation" step where water and base hydrolyze the ester to the free boronic acid in situ.[1]

  • Implication: Anhydrous conditions often lead to sluggish reactions for pinacol esters unless specialized ligands (e.g., Pd-catalysts with high Lewis acidity) are used.[1]

  • Pathway: Pinacol Ester

    
     Hydrolysis (Slow) 
    
    
    Boronate Anion
    
    
    Transmetallation.[1]
Comparative Reaction Pathways (Graphviz)[1]

ReactionPathwayscluster_0HBr Salt Pathway (Fast Activation)cluster_1Pinacol Ester Pathway (Slow Activation)cluster_2Catalytic CycleSaltBoronic Acid HBr Salt(Latent Species)NeutNeutralization(+1 eq Base)Salt->NeutFastFreeAcidFree Boronic Acid(Active Precursor)Neut->FreeAcidBoronateBoronate Anion[Ar-B(OH)3]-FreeAcid->Boronate+ Base / + H2OFreeAcid->BoronateEquilibriumTransMetTransmetallationBoronate->TransMetEsterPinacol Ester(Stable Species)HydrolysisHydrolysis(+ H2O / + Base)Ester->HydrolysisRate LimitingStepHydrolysis->FreeAcidPinacolPinacol Byproduct(Removal Required)Hydrolysis->PinacolPd_OxLnP-Pd(II)-Ar-XPd_Ox->TransMetProductBiaryl ProductTransMet->Product

Figure 1: Mechanistic comparison showing the direct neutralization path of the HBr salt versus the hydrolysis-dependent path of the pinacol ester.

Experimental Protocols

Protocol A: Using 3-Morpholinophenylboronic Acid HBr

Best for: Scale-up, high atom economy, and aqueous/polar solvent systems.[1]

  • Stoichiometry Calculation:

    • Aryl Halide: 1.0 equiv

    • Boronic Acid HBr: 1.2 – 1.5 equiv

    • Base (Critical): 3.5 – 4.0 equiv (e.g., K₃PO₄ or Na₂CO₃).[1] Note: Standard protocols use 2.0 equiv; the extra amount covers the HBr neutralization.

    • Catalyst: Pd(dppf)Cl₂ (3-5 mol%)[1]

  • Solvent System:

    • Use a biphasic mixture or polar solvent to dissolve the salt.[1]

    • Recommended: 1,4-Dioxane : Water (4:1) or DMF : Water (9:1) .[1]

  • Procedure:

    • Charge flask with Aryl Halide, Boronic Acid HBr, and Catalyst.[1]

    • Dissolve Base in the water portion (or add solid base if using DMF).[1]

    • Add solvents and degas (sparge with Argon for 10 min).[1]

    • Heat to 80–100 °C.

    • Observation: The reaction mixture may initially be heterogeneous but should clarify as the salt neutralizes and reacts.[1]

Protocol B: Using 3-Morpholinophenylboronic Acid Pinacol Ester

Best for: Water-sensitive substrates, parallel synthesis (library generation), and ease of handling.[1]

  • Stoichiometry Calculation:

    • Aryl Halide: 1.0 equiv

    • Pinacol Ester: 1.1 – 1.3 equiv

    • Base: 2.0 – 3.0 equiv (K₂CO₃ or Cs₂CO₃).[1]

    • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (3-5 mol%).[1]

  • Solvent System:

    • Standard: Toluene : Ethanol : Water (4:1:1) or THF : Water (4:1) .[1]

    • Anhydrous Option: If avoiding water, use DMF with CsF or KOtBu (requires higher temperature or more active catalyst).[1]

  • Procedure:

    • Charge flask with all solids.[1]

    • Add solvents and degas.[1]

    • Heat to 80–100 °C.

    • Note: If conversion stalls, add additional water (to promote hydrolysis) or switch to a stronger base (e.g., Ba(OH)₂).[1]

Decision Matrix

Use this logic tree to select the correct reagent for your campaign.[1]

DecisionMatrixStartSelect ReagentQ1Is the reactionstrictly anhydrous?Start->Q1Q2Is the producthard to purify?Q1->Q2No (Water allowed)Res_PinUse Pinacol EsterQ1->Res_PinYesQ3Is cost/scalethe primary driver?Q2->Q3NoRes_HBrUse HBr SaltQ2->Res_HBrYes (Avoid Pinacol)Q3->Res_PinNo (Convenience first)Q3->Res_HBrYes (Cheaper/Less Waste)

Figure 2: Decision matrix for selecting between HBr salt and Pinacol ester forms.

Summary of Trade-offs
FactorHBr SaltPinacol Ester
Reaction Rate Faster (Direct entry to catalytic cycle)Slower (Requires hydrolysis)
Purification Easier (Boric acid washes away in aq.[1] workup)Harder (Pinacol co-elutes on silica)
Handling Hygroscopic; requires weighing in dry air if possible.[1]Robust; weigh on open bench.
Cost Generally lower (fewer synthetic steps).[1]Higher (cost of pinacol + extra step).[1]

References

  • Suzuki-Miyaura Cross-Coupling Overview

    • Miyaura, N., & Suzuki, A. (1995).[1][2][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Boronic Acid vs.

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2017).[1] Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society, 139(37), 13156–13165.[1] Link[1]

  • Physical Properties of Boronic Esters

    • Storey, C. M., et al. (2020).[1] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 836–849.[1] Link

  • Preparation of Pinacol Boronates

    • Ishiyama, T., et al. (1995).[1] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[1] The Journal of Organic Chemistry, 60(23), 7508–7510.[1] Link[1]

A Senior Application Scientist's Guide to HPLC Purity Standards for 3-Morpholinophenylboronic Acid Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1][2][3] Central to this reaction is the quality of the boronic acid reagent. 3-Morpholinophenylboronic acid hydrobromide is a key building block, and its purity is not a mere technicality—it is a critical parameter that dictates reaction efficiency, impurity profiles of the final product, and overall reproducibility. Impurities in the boronic acid can lead to unwanted side reactions, such as homocoupling, or introduce contaminants that are difficult to remove in downstream steps.[4]

This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method selection, present detailed protocols, and compare the industry-standard HPLC approach with powerful alternatives, offering the data-driven insights necessary for robust analytical oversight in a professional research and development setting.

The Workhorse Method: Reversed-Phase HPLC with UV Detection

For routine quality control and purity assessment of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the predominant and most reliable technique. Its widespread adoption is due to its robustness, precision, and ability to separate the main compound from its potential impurities.

The fundamental principle involves partitioning the analyte between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase. By carefully controlling the mobile phase composition, we can achieve differential migration and, thus, separation of components in a mixture.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilane) column is the logical first choice. The alkyl chains provide a hydrophobic surface that retains the moderately polar 3-Morpholinophenylboronic acid. Modern, end-capped C18 columns are essential as they minimize interactions between the acidic silanol groups on the silica surface and the basic morpholine nitrogen, leading to improved peak symmetry.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase and an organic solvent (like acetonitrile or methanol) is typical. An acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), is critical. This modifier serves two purposes: it suppresses the ionization of any free silanol groups on the column, and it ensures the analyte, an acid, is in a consistent protonation state, resulting in sharp, reproducible peaks.

  • Detection: The phenyl group in the molecule provides a strong chromophore, making UV detection highly effective. A photodiode array (PDA) detector is preferable as it allows for monitoring across a range of wavelengths, which can help in identifying co-eluting peaks and assessing peak purity.

Experimental Protocol: HPLC Purity Determination

This protocol outlines a validated, self-validating system for the purity analysis of this compound.

1. System Suitability and Self-Validation: Before any sample analysis, the system's fitness for purpose must be verified.[5][6] This is not just a preliminary check; it is an integral part of the data's trustworthiness. A System Suitability Test (SST) is performed by making five replicate injections of a standard solution.[7] The acceptance criteria, based on guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), confirm the system is operating correctly.[7][8][9]

  • Precision: Relative Standard Deviation (RSD) of the peak area for the main analyte must be ≤ 2.0%.[5]

  • Tailing Factor: Must be between 0.8 and 1.5 to ensure peak symmetry.

  • Theoretical Plates: A measure of column efficiency, which should be > 2000.

2. Standard and Sample Preparation:

  • Diluent: 50:50 Acetonitrile/Water.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

3. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard dimensions for good resolution and capacity.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for peak shape control.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 20 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures retention time stability.
Detection PDA at 254 nmWavelength where the phenyl ring has strong absorbance.
Injection Vol. 10 µLStandard volume for analytical HPLC.

4. Data Analysis: The purity is calculated using an area percent normalization method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standard Prepare Standard (0.1 mg/mL) SST System Suitability Test (5x Standard Injections) Prep_Standard->SST Prep_Sample Prepare Sample (1.0 mg/mL) Sample_Injection Inject Sample Prep_Sample->Sample_Injection SST->SST SST->Sample_Injection If Pass Separation Chromatographic Separation Sample_Injection->Separation Detection PDA Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Area % Calculation Integration->Calculation Report Generate Purity Report Calculation->Report

Fig 1: A typical self-validating HPLC workflow for purity analysis.

Comparative Guide to Analytical Technologies

While HPLC-UV is the standard, certain research questions—such as identifying an unknown impurity or requiring faster throughput—necessitate alternative or complementary techniques. The choice of method is always dictated by the analytical objective.

TechniquePrincipleAdvantagesDisadvantagesBest For
HPLC-UV Chromatographic separation based on polarity, with UV absorbance detection.Robust, reproducible, cost-effective, excellent for quantification.Limited peak capacity vs. UPLC; requires chromophores; non-identifying.Routine QC, batch release, stability testing.
UPLC-UV Uses sub-2 µm particles for separation under high pressure.[10]Faster analysis (up to 9x), higher resolution, better sensitivity, less solvent consumption.[11][12][13]Higher initial instrument cost, requires higher-purity solvents, less tolerant to dirty samples.High-throughput screening, complex mixture analysis.
LC-MS HPLC/UPLC coupled with a mass spectrometer.Provides mass-to-charge ratio (m/z) data for definitive peak identification and structural elucidation of impurities.[14] Extremely sensitive.[15][16]More complex instrumentation, quantification can be more challenging than UV, potential for matrix effects (ion suppression).Impurity identification, genotoxic impurity analysis, reaction monitoring.
qNMR Quantitative Nuclear Magnetic Resonance. Measures signal intensity relative to a certified internal standard.Primary analytical method, does not require a reference standard of the analyte itself.[17][18] Provides structural information and purity in one experiment.[19][20]Lower sensitivity compared to chromatography, requires highly pure internal standard and solvent, higher sample amount needed.Purity assignment of reference standards, analysis of compounds without chromophores.[21]
Deep Dive: HPLC vs. UPLC

Ultra-Performance Liquid Chromatography (UPLC) is a significant evolution of HPLC. By using columns packed with much smaller particles (typically 1.7 µm vs. 3-5 µm for HPLC), UPLC systems operate at much higher pressures (up to 15,000 psi).[10][22] This results in a dramatic increase in efficiency, leading to sharper peaks, better resolution, and significantly shorter run times.[12] For a drug development program where speed is critical, converting an HPLC method to a UPLC method can drastically improve laboratory productivity.[11]

Deep Dive: When to Use LC-MS

During process development or forced degradation studies, unknown impurities often emerge. While HPLC-UV can detect these impurities, it provides no information about their structure. This is where Liquid Chromatography-Mass Spectrometry (LC-MS) becomes indispensable. By coupling the chromatograph to a mass spectrometer, each eluting peak can be analyzed to determine its molecular weight. Further fragmentation (MS/MS) can provide structural fragments, allowing scientists to piece together the identity of the unknown impurity, which is crucial for safety assessment and process optimization.[23][24]

Method_Selection cluster_choices Select Primary Technique Goal What is the Analytical Goal? QC Routine Purity QC (Known Impurities) Goal->QC HTS High-Throughput Analysis Goal->HTS Impurity_ID Unknown Impurity Identification Goal->Impurity_ID Standard_Cert Reference Standard Certification Goal->Standard_Cert HPLC_UV HPLC-UV: Robust & Reliable QC->HPLC_UV Use HPLC-UV UPLC_UV UPLC-UV: Fast & High-Resolution HTS->UPLC_UV Use UPLC-UV LC_MS LC-MS: Definitive Identification Impurity_ID->LC_MS Use LC-MS qNMR qNMR: Absolute Quantification Standard_Cert->qNMR Use qNMR

Fig 2: Decision tree for selecting the appropriate analytical technique.

Conclusion

The determination of purity for critical reagents like this compound is a foundational activity in pharmaceutical development. While RP-HPLC with UV detection remains the gold standard for routine, validated purity testing due to its robustness and reliability, it is part of a larger analytical toolkit. Understanding the comparative strengths of UPLC, LC-MS, and qNMR allows the modern scientist to apply the most appropriate technology to the analytical challenge at hand. A well-characterized starting material, supported by orthogonal and scientifically-sound analytical data, is the bedrock upon which successful and reproducible chemical synthesis is built.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?[Link]

  • A Review on Comparative study of HPLC and UPLC. (2019, October 24). Research Journal of Pharmacy and Technology.[Link]

  • Differences between HPLC and UPLC. (2018, April 29). Pharmaguideline.[Link]

  • qNMR for Purity Determination in Pharmaceuticals. Reading Scientific Services Ltd.[Link]

  • Holzgrabe, U. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review.[Link]

  • Malz, F., & Jancke, H. (2005). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc.[Link]

  • Cichocki, A. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Separation Science. [Link]

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.[Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7). Biomedical Journal of Scientific & Technical Research.[Link]

  • System suitability Requirements for a USP HPLC Method. (2025, November 3). Chromatography Forum.[Link]

  • Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. US Pharmacopeia (USP).[Link]

  • Choudhary, A. System Suitability in HPLC Analysis. Pharmaguideline.[Link]

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. (2019, January 8). ACS Publications.[Link]

  • ICHQ2(R1) Validation of Analytical Procedures Text and Methodology. Scientific Research Publishing.[Link]

  • Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. (2010, May 15). PubMed.[Link]

  • Chidella, K.S., Dasari, V.B. and Jayashree, A. (2021) A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86.[Link]

  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Pharmacopeia.cn.[Link]

  • TOC System Suitability Test – Redefined According to New USP Regulations. Analytik Jena.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • C. Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Morpholinophenylboronic acid hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-Morpholinophenylboronic acid hydrobromide Audience: Researchers, scientists, and drug development professionals.

Preface: The Dual-Protection Mandate

As a Senior Application Scientist, I often observe a critical oversight in laboratory safety: treating all "white powders" as generic irritants. This compound (CAS: 2096329-71-2 or similar analogs) presents a specific challenge. It is an acid-salt intermediate .

Handling this compound requires a Dual-Protection Strategy :

  • Personnel Protection: The hydrobromide (HBr) moiety makes this compound prone to hydrolysis on mucous membranes, creating localized acidic environments that cause severe irritation or potential corrosion.

  • Integrity Protection: Boronic acids are susceptible to protodeboronation (cleavage of the C-B bond). The HBr salt form is hygroscopic; moisture absorption not only degrades the reagent but generates hydrobromic acid in situ, accelerating decomposition.

This guide moves beyond generic SDS advice to provide an operational standard for high-fidelity chemistry.

Part 1: Hazard Identification & Risk Logic

Before selecting PPE, we must define the mechanism of injury. This compound is not just a dust; it is a solid-state acid source .

Core Hazards:

  • H314/H315 (Skin): In the presence of sweat/moisture, the salt hydrolyzes to release HBr. Prolonged contact can transition from irritation to chemical burns.

  • H319 (Eyes): Fine particulates are highly damaging to corneal tissue due to rapid acidification.

  • H335 (Respiratory): Inhalation of dust leads to immediate upper respiratory tract irritation.

Diagram 1: Risk Assessment Logic

This decision tree illustrates the physiological pathway of exposure and the required control barrier.[1]

RiskLogic Source Chemical Source (Solid Powder) Moisture Contact with Moisture (Sweat/Mucosa) Source->Moisture Exposure Barrier1 Control: Nitrile Gloves (0.11mm min) Source->Barrier1 Blocks Barrier2 Control: Fume Hood (Engineering) Source->Barrier2 Contains Hydrolysis Hydrolysis Reaction (Release of HBr) Moisture->Hydrolysis Rapid Kinetics Injury Tissue Damage (Acid Burn/Irritation) Hydrolysis->Injury Mechanism

Caption: Pathophysiology of exposure.[2][3][4][5] The HBr salt relies on moisture to activate its corrosive potential, making moisture barriers (gloves/goggles) critical.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE." The acidity of the hydrobromide salt dictates specific material selection.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Certified Chemical Fume Hood Primary Control. Engineering controls are superior to respirators. Prevents hygroscopic uptake and inhalation.[6]
(Backup Resp)N95 or P100 RespiratorOnly if hood is unavailable. Must be fit-tested. Does not protect eyes from acidic dust.
Ocular Chemical Splash Goggles Critical. Safety glasses are insufficient. Air gaps allow fine acidic dust to bypass and dissolve in tear fluid.
Dermal (Hand) Double Nitrile Gloves Outer: 5 mil (0.12mm) Nitrile. Inner: 4 mil Nitrile. Change immediately upon contamination.[1][2][3][5][7]
Body Lab Coat (Buttoned/Snap) Poly-cotton blend is acceptable. Tyvek sleeves recommended for scale-up (>10g) handling.

Expert Insight: Latex gloves are not recommended for acid salts as they lack the chemical resistance consistency of nitrile and can degrade, allowing permeation of the acidified solution.

Part 3: Operational Protocol

This workflow is designed to minimize static discharge (which disperses dust) and limit exposure time (preserving reagent quality).

Step-by-Step Handling Procedure

1. Preparation & Environment [2][5][7][8]

  • Humidity Control: Ensure lab humidity is <50% if possible. High humidity degrades the boronic acid.

  • Static Mitigation: Boronic acids are often static-charged fluffy solids. Use an ionizing fan or anti-static gun on the weigh boat before dispensing.

2. Weighing (The "Zone of Highest Risk")

  • Location: Inside the fume hood.

  • Technique:

    • Place a secondary containment tray in the hood.

    • Tare the receiving vessel (flask/vial) before opening the chemical bottle.

    • Open the bottle. Do not insert a spatula directly if the neck is narrow; pour a small amount into a weigh boat, then transfer.

    • Crucial: Wipe the threads of the bottle neck with a dry Kimwipe before recapping to prevent salt crust formation (which can compromise the seal).

3. Solubilization

  • Solvent Choice: Dissolve in DMSO or Methanol/DCM mixtures.

  • Exotherm Warning: The dissolution of HBr salts can be mildly exothermic. Add solvent slowly.

  • Buffer Note: If the reaction is pH-sensitive (e.g., Suzuki coupling), remember this reagent adds 1 equivalent of acid. You may need to increase your base load (Carbonate/Phosphate) to compensate.

Diagram 2: Safe Handling Workflow

Visualizing the sequence to prevent cross-contamination.

HandlingWorkflow Start Start: PPE Check (Goggles + Dbl Gloves) Static Neutralize Static (Ionizer/Gun) Start->Static Weigh Weigh in Fume Hood (Secondary Containment) Static->Weigh Clean Wipe Bottle Threads (Dry Tissue) Weigh->Clean Critical Step Dissolve Solubilization (Account for Acid eq.) Clean->Dissolve

Caption: Operational sequence emphasizing the "Thread Wipe" step to ensure container integrity and prevent crusting.

Part 4: Disposal & Decontamination

Spill Cleanup (Solid)

  • Do not sweep dry. This creates dust.

  • Cover the spill with a paper towel dampened with saturated Sodium Bicarbonate (NaHCO₃) solution. This neutralizes the HBr acidity immediately.

  • Scoop up the resulting paste and place it in a solid waste container.

  • Wipe the area with water, then ethanol.

Disposal of Reaction Waste

  • Stream: Halogenated Organic Waste (due to the Bromide).

  • Pre-treatment: Ensure the waste stream is not highly basic (pH > 12) or highly acidic without checking for exotherms. The boronic acid moiety is generally non-toxic but persistent.

References
  • National Center for Biotechnology Information (PubChem). Compound Summary: Boronic Acid Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.